Sulfasuccinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(4-sulfamoylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXXPZYBZLDQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046275 | |
| Record name | Sulfasuccinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-14-2 | |
| Record name | 4-[[4-(Aminosulfonyl)phenyl]amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfasuccinamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3563-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfasuccinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfasuccinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFASUCCINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8286I9062N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulfasuccinamide's Mechanism of Action on Enteric Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasuccinamide is a sulfonamide antibiotic that has been utilized for its bacteriostatic effects against a range of enteric bacteria. As with other sulfonamides, its efficacy is rooted in the disruption of a critical metabolic pathway essential for bacterial proliferation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, the affected biochemical pathways, and the methods used to quantify its activity. Furthermore, it addresses the known mechanisms of resistance that can diminish its clinical utility.
While this compound has been used historically, recent and specific quantitative data on its activity against various enteric pathogens, such as Minimum Inhibitory Concentrations (MICs) and IC50 values, are not extensively available in publicly accessible scientific literature. Therefore, where specific data for this compound is unavailable, this guide will provide illustrative data from closely related sulfonamides to offer a comparative context for its expected activity.
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
The primary mechanism of action of this compound, like all sulfonamides, is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes a crucial step in the de novo synthesis of folic acid (vitamin B9), a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1]
The Folic Acid Synthesis Pathway in Bacteria
Bacteria, unlike mammals who obtain folic acid from their diet, must synthesize it internally. This metabolic pathway presents an ideal target for selective antimicrobial therapy. The pathway begins with the conversion of guanosine triphosphate (GTP) to dihydropterin pyrophosphate (DHPP). DHPS then catalyzes the condensation of DHPP with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] This intermediate is subsequently converted to dihydrofolic acid (DHF) and then to the biologically active tetrahydrofolic acid (THF).
Competitive Inhibition by this compound
This compound is a structural analog of PABA. Due to this structural similarity, it can bind to the active site of DHPS, acting as a competitive inhibitor and preventing PABA from binding.[2] This inhibition halts the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid pathway. The resulting depletion of THF prevents the bacteria from producing the necessary precursors for DNA replication and cell division, leading to a bacteriostatic effect, where bacterial growth is inhibited rather than the bacteria being killed outright.[1]
Figure 1. Inhibition of the bacterial folic acid synthesis pathway by this compound.
Quantitative Data on Antibacterial Activity
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Ranges of Sulfonamides against Enteric Bacteria
| Sulfonamide | Escherichia coli (µg/mL) | Salmonella spp. (µg/mL) | Shigella spp. (µg/mL) | Klebsiella spp. (µg/mL) |
| Sulfamethoxazole | 16 - >1024 | 32 - >1024 | 8 - >1024 | 16 - >1024 |
| Sulfadiazine | 8 - 512 | 16 - 512 | 4 - 256 | 32 - >512 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: These values are illustrative and can vary significantly based on the specific strain and the presence of resistance mechanisms.
Table 2: Illustrative IC50 Values of Sulfonamides against Dihydropteroate Synthase (DHPS)
| Sulfonamide | Bacterial Source of DHPS | IC50 (µM) |
| Sulfamethoxazole | Escherichia coli | ~15 |
| Sulfadiazine | Escherichia coli | ~8 |
| 4,4′-Diaminodiphenylsulfone | Escherichia coli | 20[1] |
| This compound | Data not available | Data not available |
Note: IC50 values are dependent on assay conditions, including substrate concentrations.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against enteric bacteria can be determined using standardized methods such as broth microdilution or Kirby-Bauer disk diffusion.
1. Broth Microdilution Protocol
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates of interest (e.g., E. coli, Salmonella spp.)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
-
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and sterilize by filtration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve the desired concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control.
-
Figure 2. Workflow for MIC determination by broth microdilution.
2. Kirby-Bauer Disk Diffusion Protocol
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Paper disks impregnated with a known concentration of this compound
-
Bacterial isolates of interest
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Placement: Aseptically place the this compound-impregnated disk onto the surface of the agar.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth). The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to this compound.
-
Dihydropteroate Synthase (DHPS) Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the activity of the DHPS enzyme.
-
Principle: The activity of DHPS can be measured by quantifying the formation of its product, dihydropteroate, or by a coupled assay that measures the consumption of a substrate in a subsequent reaction. A common method is a spectrophotometric assay where the pyrophosphate (PPi) released during the DHPS reaction is converted to inorganic phosphate (Pi), which is then detected colorimetrically.
-
Materials:
-
Purified DHPS enzyme from the target bacterium
-
Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
This compound
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., PiColorLock™ Gold)
-
Buffer (e.g., HEPES) and MgCl₂
-
Spectrophotometer
-
-
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, PABA, DHPP, and inorganic pyrophosphatase.
-
Inhibitor Addition: For test wells, add varying concentrations of this compound. For control wells, add the corresponding solvent.
-
Enzyme Addition: Initiate the reaction by adding the purified DHPS enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Phosphate Detection: Stop the reaction and add the phosphate detection reagent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate produced.
-
Data Analysis: Calculate the percent inhibition of DHPS activity for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Figure 3. Workflow for a DHPS enzymatic assay.
Mechanisms of Resistance in Enteric Bacteria
Resistance to sulfonamides, including what would be expected for this compound, is a significant clinical concern and can arise through two primary mechanisms in enteric bacteria.
1. Chromosomal Mutations in the folP Gene:
The most direct form of resistance involves mutations in the chromosomal gene (folP) that encodes for the DHPS enzyme. These mutations can alter the active site of the enzyme, reducing its binding affinity for sulfonamides while maintaining its ability to bind the natural substrate, PABA. This allows the folic acid synthesis pathway to continue, albeit sometimes with reduced efficiency.
2. Acquisition of Plasmid-Borne Resistance Genes (sul):
A more common and clinically significant mechanism of resistance in Gram-negative enteric bacteria is the horizontal gene transfer of plasmids carrying sulfonamide resistance genes, primarily sul1, sul2, and sul3. These genes encode for alternative, drug-resistant variants of the DHPS enzyme. These plasmid-encoded DHPS enzymes have a markedly lower affinity for sulfonamides but can still efficiently utilize PABA, rendering the bacteria highly resistant to this class of antibiotics. The presence of these genes on mobile genetic elements facilitates their rapid spread among different bacterial species.
Figure 4. Key mechanisms of resistance to sulfonamides in enteric bacteria.
Conclusion
This compound exerts its bacteriostatic effect on enteric bacteria by competitively inhibiting dihydropteroate synthase, a key enzyme in the essential folic acid synthesis pathway. This targeted mechanism provides a basis for its selective toxicity against bacteria. The effectiveness of this compound can be quantitatively assessed through standardized antimicrobial susceptibility testing and enzymatic assays. However, the emergence and spread of resistance, primarily through mutations in the DHPS-encoding gene or the acquisition of plasmid-borne resistance genes, can significantly compromise its clinical efficacy. A thorough understanding of these mechanisms is crucial for the continued development of effective antimicrobial strategies. Further research to determine the specific quantitative activity of this compound against contemporary clinical isolates of enteric pathogens is warranted to better define its potential role in current therapeutic landscapes.
References
- 1. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Antibacterial Spectrum of Sulfasuccinamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial Spectrum of Sulfonamides
Sulfonamides as a class exhibit a broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria.[1] They are bacteriostatic agents, meaning they inhibit the growth and replication of bacteria rather than killing them outright.[2] The host's immune system is then responsible for clearing the inhibited pathogens.
Note on Quantitative Data for Sulfasuccinamide: Extensive searches of available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) or zone of inhibition data for this compound. The data presented below is representative of the broader sulfonamide class and is intended for illustrative purposes. Researchers are advised to perform in vitro susceptibility testing to determine the precise efficacy of this compound against specific bacterial strains of interest.
Table 1: General Antibacterial Spectrum of Sulfonamides
| Bacterial Species | Gram Stain | General Susceptibility to Sulfonamides |
| Staphylococcus aureus | Positive | Generally Susceptible |
| Streptococcus pyogenes | Positive | Generally Susceptible |
| Streptococcus pneumoniae | Positive | Susceptibility can vary |
| Nocardia spp. | Positive | Generally Susceptible |
| Escherichia coli | Negative | Susceptibility can vary; resistance is common |
| Klebsiella spp. | Negative | Susceptibility can vary |
| Salmonella spp. | Negative | Susceptibility can vary |
| Enterobacter spp. | Negative | Susceptibility can vary |
| Pseudomonas aeruginosa | Negative | Generally Resistant |
| Serratia spp. | Negative | Generally Resistant |
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial action of sulfonamides is based on their ability to act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial component in the bacterial synthesis of folic acid.[1][2] Bacteria must synthesize their own folic acid, which is essential for the production of nucleotides and, consequently, for DNA and RNA synthesis.[1] In contrast, mammalian cells obtain folic acid from their diet, which is why sulfonamides are selectively toxic to bacteria.[2]
Sulfonamides are structural analogs of PABA and compete for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[1] By binding to DHPS, sulfonamides prevent the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. This blockade of the folic acid synthesis pathway ultimately halts bacterial growth and reproduction.[2]
Caption: Sulfonamides competitively inhibit dihydropteroate synthase.
Experimental Protocols
The in vitro antibacterial activity of this compound can be determined using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method for assessing susceptibility.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Reagents and Media:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
-
Caption: Workflow for MIC determination by broth microdilution.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.
Methodology:
-
Preparation of Materials:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare paper disks impregnated with a standardized concentration of this compound.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of the MHA plate to create a bacterial lawn.
-
Aseptically place the this compound-impregnated disk onto the surface of the agar.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone is correlated with the susceptibility of the bacterium to the drug, with larger zones indicating greater susceptibility.
-
Caption: Workflow for Kirby-Bauer disk diffusion testing.
Conclusion
This compound, as a member of the sulfonamide class of antibiotics, is understood to function through the competitive inhibition of dihydropteroate synthase, thereby disrupting the essential folic acid synthesis pathway in susceptible bacteria. While it is known to have a historical application in treating gastrointestinal infections, specific quantitative data detailing its in vitro antibacterial spectrum is not prevalent in modern scientific literature. The general spectrum of sulfonamides includes activity against a range of Gram-positive and some Gram-negative bacteria, although resistance is a significant consideration. For a precise evaluation of this compound's efficacy against specific pathogens, it is imperative that researchers and drug development professionals conduct rigorous in vitro susceptibility testing using standardized protocols such as broth microdilution for MIC determination and the Kirby-Bauer disk diffusion method. This guide provides the foundational knowledge and methodological framework to support such investigations.
References
An In-depth Technical Guide to Sulfasuccinamide: Structure, Properties, and Putative Mechanisms
This technical guide provides a comprehensive overview of the chemical structure, and known and predicted properties of Sulfasuccinamide. Designed for researchers, scientists, and drug development professionals, this document summarizes the available data on this sulfonamide compound, outlines its likely mechanism of action based on its chemical class, and presents general experimental approaches that can be applied to its study.
Chemical Structure and Identification
This compound, systematically named 4-oxo-4-[(4-sulfamoylphenyl)amino]butanoic acid, is a derivative of sulfanilamide. Its chemical structure consists of a sulfamoylphenyl group linked via an amide bond to a succinic acid moiety.
| Identifier | Value |
| IUPAC Name | 4-oxo-4-[(4-sulfamoylphenyl)amino]butanoic acid |
| CAS Number | 3563-14-2 |
| Molecular Formula | C₁₀H₁₂N₂O₅S |
| Molecular Weight | 272.28 g/mol |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N |
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Melting Point | Expected to be a solid with a relatively high melting point, likely decomposing upon melting, a common trait for sulfonamides. |
| Boiling Point | Not applicable; likely to decompose at high temperatures before boiling. |
| Solubility | Limited solubility in water is expected. Solubility is likely to be pH-dependent, increasing in alkaline solutions due to the deprotonation of the carboxylic acid and sulfonamide groups. It is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] |
| pKa | The molecule possesses two acidic protons: one on the carboxylic acid group and one on the sulfonamide nitrogen. The carboxylic acid pKa is expected to be in the range of 4-5, while the sulfonamide pKa is anticipated to be around 10, similar to other N-acylsulfonamides.[3][4][5] |
Spectral Properties
Detailed experimental spectra for this compound are not widely published. The expected spectral characteristics are based on the functional groups present in the molecule.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the sulfamoylphenyl ring, the methylene protons of the succinyl chain, and exchangeable protons of the amide, sulfonamide, and carboxylic acid groups.[6] |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the succinyl chain.[7][8] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide and carboxylic acid), S=O stretching (sulfonamide), and aromatic C-H and C=C stretching.[6][9][10][11] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of SO₂, the succinyl moiety, and other fragments.[2][12] |
Putative Mechanism of Action: Dihydropteroate Synthase Inhibition
As a member of the sulfonamide class of drugs, this compound is presumed to act as an antibacterial agent by inhibiting dihydropteroate synthase (DHPS).[7][13][14] This enzyme is crucial for the synthesis of folic acid in bacteria.
This pathway illustrates how this compound, by acting as a competitive inhibitor of DHPS, blocks the synthesis of dihydropteroate, a precursor to folic acid. Bacteria, unlike humans, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. This selective inhibition halts bacterial growth and replication.[15]
Potential Signaling Pathway Modulation: NF-κB Inhibition
While no specific studies have investigated the effect of this compound on cellular signaling pathways, some sulfonamides, notably sulfasalazine, have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][16] This pathway is a key regulator of the inflammatory response. It is plausible that this compound could exert similar effects.
Disclaimer: The inhibitory effect of this compound on the NF-κB pathway is purely speculative and based on the known activity of other sulfonamide compounds. Further experimental validation is required to confirm this hypothesis.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the acylation of sulfanilamide with succinic anhydride.
Methodology:
-
Reaction Setup: Dissolve sulfanilamide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or glacial acetic acid.
-
Acylation: Add succinic anhydride to the solution, potentially with gentle heating to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, mass spectrometry, and melting point determination.[17][18][19]
Analytical Quantification
High-performance liquid chromatography (HPLC) is a suitable method for the quantification of this compound in various matrices.
HPLC Method Parameters (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer, pH-adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (likely in the 254-270 nm range for sulfonamides).
-
Quantification: Use of a calibration curve prepared with standards of known concentrations.[5][20][21][22][23]
Conclusion
This compound is a sulfonamide derivative with potential antibacterial and anti-inflammatory properties. While its specific physicochemical and biological characteristics are not extensively documented, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further experimental investigation is necessary to fully elucidate its properties, mechanism of action, and potential therapeutic applications. The provided general methodologies for synthesis and analysis can serve as a starting point for such studies.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - Butanoic acid, 4-((4-(((aminooxacetyl)amino)sulfonyl)phenyl)amino)-4-oxo-, hydrazide (C12H15N5O6S) [pubchemlite.lcsb.uni.lu]
- 6. 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid | C18H20N2O5S | CID 1294766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butanoic acid, 4-(hydroxyamino)-4-oxo- | C4H7NO4 | CID 252439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [Antibacterial effect of two sulfonamide compoundds in acute experimental E. coli-pyelonephritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Aminobutanoic acid [webbook.nist.gov]
- 12. mdpi.com [mdpi.com]
- 13. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: II. THE POSSIBLE RELATION OF DRUG ACTIVITY TO SUBSTANCES OTHER THANp-AMINOBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Sulfamoylbutanoic Acid|CAS 175476-52-5 [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 19. Butanoic acid [webbook.nist.gov]
- 20. Dihydropteroate synthase: affinity chromatography and mechanism of action - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Sulfasuccinamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Sulfasuccinamide, scientifically known as 4-oxo-4-(4-sulfamoylanilino)butanoic acid. The information presented herein is intended to equip researchers with the necessary knowledge to produce this compound with a high degree of purity for laboratory and developmental use.
Overview and Chemical Properties
This compound is a derivative of sulfanilamide, a class of synthetic antimicrobial agents. The introduction of a succinyl group to the N4-amino group of sulfanilamide modifies its physicochemical properties. Below is a summary of its key chemical identifiers.
| Property | Value |
| IUPAC Name | 4-oxo-4-(4-sulfamoylanilino)butanoic acid |
| CAS Number | 3563-14-2[1] |
| Molecular Formula | C₁₀H₁₂N₂O₅S[1] |
| Molecular Weight | 272.28 g/mol [1] |
| Chemical Structure | |
Synthesis of this compound
The synthesis of this compound is achieved through the N-acylation of sulfanilamide with succinic anhydride. This reaction proceeds via a nucleophilic attack of the aromatic amine of sulfanilamide on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an amide bond.
Reaction Scheme
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the N-acylation of sulfonamides with cyclic anhydrides.
Materials:
-
Sulfanilamide
-
Succinic Anhydride
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers
-
Crystallizing dish
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine sulfanilamide (1 equivalent) and succinic anhydride (1.1 equivalents).
-
Dissolution: Add a suitable solvent, such as ethanol, to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Isolation of Crude Product: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize precipitation of the crude product.
-
Filtration: Collect the precipitated crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.
Purification of this compound
Recrystallization is a highly effective method for the purification of this compound, leveraging its differential solubility in a solvent system at varying temperatures.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol
Solvent Selection: A mixed solvent system, such as ethanol-water, is often effective for the recrystallization of sulfonamides. The ideal solvent system should dissolve the compound at an elevated temperature and show poor solubility at lower temperatures.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent (e.g., a mixture of ethanol and water). Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be continued in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified this compound to a constant weight.
Characterization and Data Presentation
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physicochemical Properties
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Sparingly soluble in cold water and ethanol; more soluble in hot water and ethanol. |
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for this compound based on its chemical structure and data from related compounds.
Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~10.0 | Singlet | 1H | -NH-CO- |
| 7.6 - 7.8 | Multiplet | 4H | Aromatic protons (AA'BB' system) |
| ~7.2 | Singlet | 2H | -SO₂NH₂ |
| 2.5 - 2.7 | Multiplet | 4H | -CH₂-CH₂- |
Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | -COOH |
| ~171 | -C=O (amide) |
| ~143 | Aromatic C-SO₂ |
| ~138 | Aromatic C-NH |
| ~127 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~31 | -CH₂-COOH |
| ~29 | -CH₂-CO-NH- |
Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (sulfonamide and amide) |
| 3300 - 2500 | O-H stretching (carboxylic acid) |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1650 | C=O stretching (amide I) |
| ~1590 | C=C stretching (aromatic) |
| ~1540 | N-H bending (amide II) |
| 1350 - 1310 | Asymmetric SO₂ stretching |
| 1170 - 1150 | Symmetric SO₂ stretching |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
This guide provides a foundational framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and purity requirements.
References
In Vitro Antibacterial Activity of Sulfasuccinamide Against E. coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Sulfasuccinamide against Escherichia coli. It details the established mechanism of action of sulfonamides, presents illustrative quantitative data from related compounds, and offers detailed experimental protocols for key assessment methodologies.
Introduction to this compound and its Antibacterial Potential
This compound belongs to the sulfonamide class of synthetic antimicrobial agents.[1] While once widely used, the emergence of antibiotic resistance has led to a reduction in their application.[2] However, with the growing challenge of multidrug-resistant bacteria, there is renewed interest in re-evaluating and understanding older classes of antibiotics. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5] This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial DNA and RNA production.[1][4] Human cells are not affected by this mechanism as they obtain folic acid from their diet.[5] This guide focuses on the in vitro activity of this compound against E. coli, a common Gram-negative bacterium responsible for a wide range of infections.
Mechanism of Action: Inhibition of Folate Biosynthesis
The antibacterial effect of this compound, like other sulfonamides, is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[4] The mechanism centers on the disruption of the folic acid synthesis pathway in bacteria.[3]
Signaling Pathway: Folate Biosynthesis Inhibition
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Quantitative Assessment of Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Sulfonamides against E. coli
| Sulfonamide | E. coli Strain | MIC Range (µg/mL) | Reference |
| Sulfamethoxazole | Native sul gene-negative | 8 - 512 | [6] |
| Sulfamethoxazole | Clinical Isolates | >1024 (in some resistant strains) | [2] |
| Sulfamethizole | Clinical Isolates | 128 (MIC50) | [6] |
Note: Data for this compound is not available. The presented data is for other sulfonamides and serves as an example.
Table 2: Zone of Inhibition Diameters of Selected Sulfonamides against E. coli
| Sulfonamide | Disk Content (µg) | E. coli Strain | Zone Diameter Range (mm) | Reference |
| Sulfonamides (general) | Varies | Clinical Isolates | 13 - 20 | [7] |
| Trimethoprim-Sulfamethoxazole | 1.25/23.75 | ATCC 25922 | ≥20 (for satisfactory media) | [8] |
Note: Data for this compound is not available. The presented data is for other sulfonamides and serves as an example.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Experimental Workflow: Broth Microdilution MIC Assay
References
- 1. youtube.com [youtube.com]
- 2. Comparative in vitro activity of selected antibacterial agents against Escherichia coli isolated from hospitalized patients suffering UTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 6. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cms.gov [cms.gov]
- 9. benchchem.com [benchchem.com]
Sulfasuccinamide in Aqueous Solutions: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Sulfasuccinamide in aqueous solutions. Due to the limited availability of specific quantitative data for this compound, this document leverages established knowledge of the sulfonamide class of drugs to infer its physicochemical properties. The principles, experimental protocols, and degradation pathways discussed herein are broadly applicable to sulfonamides and provide a robust framework for the handling and formulation of this compound.
Introduction to this compound
This compound is a sulfonamide antibacterial agent. Like other sulfonamides, its therapeutic efficacy is linked to its ability to inhibit dihydrofolate synthetase, an enzyme crucial for folic acid synthesis in bacteria. The physicochemical properties of this compound, particularly its aqueous solubility and stability, are critical parameters that influence its formulation, bioavailability, and shelf-life. The structure of this compound, featuring a succinoyl group attached to the sulfanilamide core, influences its polarity and ionization characteristics, which in turn govern its behavior in aqueous environments.
Solubility of this compound in Aqueous Solutions
The aqueous solubility of sulfonamides is significantly influenced by the pH of the solution due to their amphoteric nature, possessing both a weakly acidic sulfonamide group and a weakly basic amino group.
pH-Dependent Solubility
The solubility of sulfonamides typically exhibits a "U-shaped" profile with respect to pH. Minimum solubility is observed at the isoelectric point (pI), where the net charge of the molecule is zero. As the pH moves away from the pI, the molecule ionizes, forming more soluble anionic or cationic species.
Table 1: pH-Dependent Aqueous Solubility of Selected Sulfonamides at 37°C
| pH | Sulfadiazine (mg/mL) | Sulfamethoxazole (mg/mL) |
| 1.2 | > 1.0 | > 1.0 |
| 4.5 | 0.08 | 0.4 |
| 6.8 | 0.2 | 1.7 |
| 7.4 | 0.8 | 4.5 |
Data is illustrative and sourced from publicly available literature on sulfonamide solubility.
Effect of Temperature on Solubility
The dissolution of most solids, including sulfonamides, is an endothermic process. Therefore, an increase in temperature generally leads to an increase in solubility. This relationship can often be described by the van't Hoff equation.
Table 2: Temperature-Dependent Aqueous Solubility of Sulfanilamide
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.51 |
| 30 | 0.76 |
| 40 | 1.15 |
| 50 | 1.75 |
Data for Sulfanilamide is provided as a representative example for the sulfonamide class.
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical factor for its formulation and storage. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts. The primary degradation pathways for sulfonamides in aqueous solutions are hydrolysis and photodegradation.
Hydrolytic Degradation
The sulfonamide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. The succinimidyl group in this compound may also undergo hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.
While specific kinetic data for this compound is unavailable, the degradation of sulfonamides often follows pseudo-first-order kinetics. The half-life (t½) is a key parameter used to quantify stability.
Table 3: Illustrative Half-lives of Sulfonamides under Different pH and Temperature Conditions
| Sulfonamide | pH | Temperature (°C) | Half-life (days) |
| Sulfacetamide | 4.0 | 90 | 2.5 |
| Sulfacetamide | 7.4 | 90 | 0.8 |
| Sulfamethoxazole | 5.0 | 70 | 150 |
| Sulfamethoxazole | 9.0 | 70 | 25 |
This data is representative of the sulfonamide class and intended for illustrative purposes.
Photodegradation
Many sulfonamides are susceptible to degradation upon exposure to light, particularly in the UV region. This can lead to complex degradation pathways and the formation of colored byproducts. To mitigate photodegradation, aqueous solutions of this compound should be protected from light.
Experimental Protocols
Detailed and standardized experimental protocols are essential for accurately determining the solubility and stability of this compound.
Determination of pH-Dependent Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).
-
Sample Preparation: Add an excess amount of this compound powder to vials containing each buffer solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial, and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Study: Forced Degradation (Hydrolysis)
-
Stress Conditions: Prepare solutions of this compound in various aqueous media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or phosphate buffer) conditions.
-
Incubation: Store the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and protect them from light.
-
Time-Point Sampling: At predetermined time intervals, withdraw samples from each solution.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.
Visualizations
General Workflow for Solubility Determination
Caption: Workflow for pH-Dependent Solubility Determination.
Conceptual Degradation Pathway of a Sulfonamide
Caption: Conceptual Hydrolytic Degradation of a Sulfonamide.
Conclusion
The solubility and stability of this compound in aqueous solutions are governed by principles common to the sulfonamide class of drugs. Solubility is highly dependent on pH and temperature, with increased solubility generally observed at pH values away from the isoelectric point and at higher temperatures. The primary degradation pathways are hydrolysis and photodegradation, which are influenced by pH, temperature, and light exposure. While specific quantitative data for this compound remains limited, the experimental protocols and general trends outlined in this guide provide a solid foundation for its investigation and for the development of stable and effective aqueous formulations. It is strongly recommended that specific experimental studies be conducted to determine the precise solubility and stability profile of this compound for any drug development program.
Sulfasuccinamide: A Foundational Pillar in Early Antimicrobial Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of antimicrobial chemotherapy, the sulfonamide class of drugs represents a pivotal turning point, marking the dawn of an era where systemic bacterial infections could be effectively treated. Long before the widespread availability of penicillin, these synthetic compounds were the frontline defense against a myriad of bacterial pathogens. Among the numerous derivatives synthesized and tested during this burgeoning period of research, Sulfasuccinamide emerged as a notable agent. This technical guide delves into the core of this compound's role in early antimicrobial research, providing a detailed examination of its mechanism of action, experimental evaluation, and its place within the broader context of sulfonamide development.
Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
The antibacterial activity of this compound, like all sulfonamides, is rooted in its ability to disrupt a critical metabolic pathway in bacteria: the synthesis of folic acid (dihydrofolate). Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. While humans obtain folic acid from their diet, most bacteria must synthesize it de novo. This metabolic difference provides a selective target for antimicrobial action.[1][2][3][4]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[2][4][5] this compound competitively inhibits DHPS, preventing the condensation of PABA with dihydropteroate pyrophosphate. This blockade halts the production of dihydropteroic acid, a direct precursor to dihydrofolic acid, thereby arresting bacterial growth and replication. This bacteriostatic action allows the host's immune system to clear the infection.
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides:
Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.
Synthesis of this compound
The following diagram outlines a generalized workflow for the synthesis and subsequent antimicrobial testing of a novel sulfonamide compound like this compound.
Caption: General Workflow for Sulfonamide Synthesis and Antimicrobial Evaluation.
Experimental Protocols for Antimicrobial Activity Assessment
The evaluation of new antimicrobial agents in the early 20th century relied on foundational microbiological techniques. These methods, while less standardized than modern protocols, laid the groundwork for contemporary antimicrobial susceptibility testing.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This technique was a cornerstone of early antimicrobial research for quantifying the potency of a new compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) was grown in a suitable liquid broth medium to a specific turbidity, corresponding to a known bacterial density.
-
Serial Dilution of this compound: A stock solution of this compound was prepared and serially diluted in rows of test tubes containing sterile broth. This created a gradient of decreasing drug concentrations.
-
Inoculation: Each tube, including a positive control (broth with bacteria, no drug) and a negative control (broth with drug, no bacteria), was inoculated with a standardized amount of the bacterial suspension.
-
Incubation: The tubes were incubated under optimal conditions (e.g., 37°C for 18-24 hours).
-
Observation and Interpretation: The tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound in which there was no visible bacterial growth.[6][7]
Agar Diffusion Method (Disc Diffusion)
While the Kirby-Bauer method was standardized later, early forms of agar diffusion were used to qualitatively assess antimicrobial activity.
Objective: To determine the susceptibility of a bacterium to this compound by observing a zone of growth inhibition.
Methodology:
-
Preparation of Agar Plates: A suitable agar medium, such as Mueller-Hinton agar, was poured into petri dishes and allowed to solidify.[8]
-
Inoculation: The surface of the agar was uniformly inoculated with a standardized suspension of the test bacterium to create a bacterial lawn.
-
Application of this compound: A sterile paper disc impregnated with a known concentration of this compound was placed on the center of the inoculated agar plate.
-
Incubation: The plates were incubated under appropriate conditions.
-
Observation and Interpretation: The diameter of the zone of growth inhibition around the disc was measured. A larger diameter indicated greater susceptibility of the bacterium to the compound.
Quantitative Data Presentation
While specific historical, peer-reviewed quantitative data for this compound is scarce in readily accessible modern databases, the following table provides a template for how such data would have been presented. The values are hypothetical and for illustrative purposes, based on the known activity of other sulfonamides from that era.
| Bacterium | Gram Stain | This compound MIC (µg/mL) - Hypothetical |
| Staphylococcus aureus | Positive | 32 |
| Streptococcus pyogenes | Positive | 16 |
| Escherichia coli | Negative | 64 |
| Salmonella typhi | Negative | 128 |
| Pseudomonas aeruginosa | Negative | >256 (Resistant) |
Logical Relationships in Early Antimicrobial Drug Development
The development of sulfonamides like this compound followed a logical progression of scientific inquiry, from initial discovery to clinical application.
Caption: Logical Flow of Early Sulfonamide Drug Development.
Conclusion
This compound, as part of the broader sulfonamide family, played a crucial role in the formative years of antimicrobial research. The principles of its mechanism of action, centered on the competitive inhibition of folic acid synthesis, remain a classic example of targeted chemotherapy. The experimental protocols developed to assess its efficacy, though rudimentary by today's standards, established the fundamental methodologies for antimicrobial susceptibility testing. While specific quantitative data for this compound may be less accessible than for its more famous sulfonamide counterparts, its study contributed to the foundational knowledge that propelled the development of more potent and safer antimicrobial agents, ultimately revolutionizing medicine. This guide serves as a technical overview for researchers to appreciate the scientific rigor and logical progression that characterized the early, crucial steps in the fight against bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Succinic Acid Moiety in Sulfasuccinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasuccinamide, systematically known as 4-Oxo-4-(4-sulfamoylanilino)butanoic acid, is a sulfonamide derivative that incorporates a succinic acid moiety. This feature distinguishes it from many common sulfa drugs and suggests a modulation of its physicochemical and biological properties. As an N-acylsulfonamide, this compound belongs to a class of compounds recognized for their bioisosteric relationship with carboxylic acids, often leading to improved pharmacokinetic profiles and biological activities. This technical guide provides an in-depth exploration of the succinic acid moiety's role in the context of this compound, covering its synthesis, physicochemical characteristics, and potential biological significance.
While specific experimental data for this compound is not extensively available in the public domain, this guide consolidates general knowledge of N-acylsulfonamides and provides representative experimental protocols and data to serve as a valuable resource for researchers in the field.
Chemical Structure and Properties
The chemical structure of this compound integrates a sulfanilamide core with a succinic acid molecule via an amide linkage.
IUPAC Name: 4-Oxo-4-(4-sulfamoylanilino)butanoic acid CAS Number: 3563-14-2 Molecular Formula: C10H12N2O5S
The presence of the succinic acid moiety introduces a terminal carboxylic acid group, which is expected to significantly influence the molecule's acidity, solubility, and interaction with biological targets.
Physicochemical Data
| Property | Representative Value/Range | Significance |
| pKa | 3.5 - 5.0 (for the carboxylic acid) | The acidity of the succinic acid moiety will influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and binding to biological targets. The sulfonamide nitrogen also has an acidic proton, with a pKa typically higher than the carboxylic acid. |
| LogP | 1.0 - 2.5 | The lipophilicity of the molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The succinic acid moiety is expected to increase hydrophilicity compared to simpler N-acylsulfonamides. |
| Water Solubility | Moderate to High | The presence of two polar functional groups (sulfonamide and carboxylic acid) suggests that this compound will have a higher water solubility compared to many other sulfonamides, which could be advantageous for formulation. |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not explicitly published. However, based on established methods for N-acylsulfonamides, the following protocols can be adapted.
Synthesis of this compound
A common method for the synthesis of N-acylsulfonamides is the acylation of a sulfonamide with a carboxylic acid derivative, such as an acid anhydride or acid chloride.
Reaction: Sulfanilamide + Succinic anhydride → this compound
Materials:
-
Sulfanilamide
-
Succinic anhydride
-
Pyridine (as a base and solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve sulfanilamide in pyridine.
-
Add succinic anhydride to the solution in a stepwise manner while stirring.
-
Heat the reaction mixture under reflux for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure this compound.
-
Characterize the final product using techniques like NMR, IR, and mass spectrometry to confirm its structure and purity.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.[1][2][3][4]
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.
-
Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate containing MHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well, including a positive control (bacteria without the drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.[1][2]
Mandatory Visualizations
Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Mechanism of Action: Dihydropteroate Synthase Inhibition
Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.
References
Preliminary Toxicological Profile of Sulfasuccinamide: A Data-Deficient Assessment and Surrogate Profile of the Sulfonamide Class
Executive Summary
Sulfasuccinamide belongs to the sulfonamide class of bacteriostatic antibiotics. Due to a significant lack of specific toxicological data for this compound, this report provides a comprehensive overview of the known toxicological profile of the sulfonamide class of drugs as a surrogate. This includes a summary of their primary mechanism of action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This report also collates available quantitative data on the toxicity of various representative sulfonamides, details generalized experimental protocols for toxicological assessment, and visualizes the general mechanism of action and typical experimental workflows.
General Toxicological Profile of Sulfonamides
The toxicity of sulfonamides can vary depending on the specific compound, dosage, and duration of exposure. Common adverse effects in humans can include allergic reactions, gastrointestinal disturbances, and renal toxicity.
Acute Toxicity
Acute toxicity data for several sulfonamides are available and are typically expressed as the median lethal dose (LD50).
| Compound | Species | Route of Administration | LD50 |
| Sulfamethazine | Mouse | Oral | >1,500 mg/kg |
| Sulfadiazine | Mouse | Oral | >1,500 mg/kg |
| Sulfathiazole | Mouse | Oral | 4,500 mg/kg |
Note: The above data is for illustrative purposes and represents values for specific sulfonamides, not this compound.
Genotoxicity
The genotoxic potential of sulfonamides has been evaluated in various assays. Some sulfonamides have tested positive in the Ames test, a bacterial reverse mutation assay, indicating potential mutagenicity.[1][2]
Reproductive and Developmental Toxicity
Studies on certain sulfonamides have indicated the potential for reproductive and developmental toxicity. For instance, sulfamethazine has been shown to have effects on fertility in mice at high doses.[3] Developmental toxicity studies in zebrafish have also demonstrated that some sulfonamides can induce neurobehavioral toxicity at environmentally relevant concentrations.[3]
Carcinogenicity
The carcinogenic potential of sulfonamides has been investigated for some compounds. For example, long-term studies with sulfamethazine in rodents have shown an association with an increased incidence of thyroid follicular cell adenomas.
Experimental Protocols
The following are generalized protocols for key toxicological experiments typically performed for the assessment of sulfonamides.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][5]
Methodology:
-
Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver homogenate). The S9 fraction is included to mimic mammalian metabolism.
-
A positive control (a known mutagen) and a negative control (solvent only) are run in parallel.
-
The mixture is plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this number is typically at least twice the background reversion rate.[5]
Subchronic Oral Toxicity Study (90-Day)
Objective: To evaluate the potential adverse effects of a test substance following repeated oral administration over a 90-day period.
Methodology:
-
At least three dose levels of the test substance and a control group are used. The dose levels are selected based on the results of acute toxicity studies.
-
The test substance is typically administered daily by gavage or in the diet to groups of rodents (e.g., rats or mice).
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis.
-
All animals are euthanized, and a complete necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no statistically significant adverse effects are observed.
Visualizations
Signaling Pathways and Mechanisms
The primary mechanism of antibacterial action for sulfonamides is the inhibition of the folic acid synthesis pathway in bacteria.
Caption: General mechanism of action of sulfonamides via competitive inhibition of DHPS.
Experimental Workflows
The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound.
Caption: A typical workflow for the assessment of genotoxicity.
Conclusion
References
- 1. jmps.crsp.dz [jmps.crsp.dz]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides (SAs) exposure causes neurobehavioral toxicity at environmentally relevant concentrations (ERCs) in early development of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Sulfasuccinamide in Biological Matrices using HPLC-UV
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Sulfasuccinamide in biological matrices, specifically plasma and urine. The method utilizes a simple protein precipitation and liquid-liquid extraction procedure for sample preparation, followed by reversed-phase HPLC with UV detection. The protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound concentrations.
Introduction
This compound is a sulfonamide antibiotic used in veterinary medicine. Accurate quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound, designed for use by researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Sulfamethoxazole (Internal Standard, IS) (≥98% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ethyl acetate (EtOAc), HPLC grade
-
Formic acid, analytical grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Drug-free human plasma and urine for blanks and calibration standards
-
0.22 µm syringe filters
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Sample evaporator (e.g., nitrogen evaporator)
-
pH meter
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Sulfamethoxazole (IS) in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 0.1 to 50 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Sulfamethoxazole primary stock solution with methanol.
Sample Preparation Protocol (Plasma and Urine)
-
Sample Aliquoting: Pipette 200 µL of the biological matrix (plasma or urine) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 10 µg/mL Sulfamethoxazole (IS) working solution to each sample, blank, and calibration standard.
-
Protein Precipitation: Add 600 µL of acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 800 µL of ethyl acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 268 nm |
| Run Time | 15 minutes |
Data Presentation
The following table summarizes the quantitative performance of the HPLC method for this compound in plasma. Similar performance is expected in urine.
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 88 - 96% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in this application note.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Relationship between method components and performance outcomes.
Conclusion
The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in plasma and urine. The sample preparation protocol is straightforward and effective in removing endogenous interferences. This method is well-suited for routine analysis in a research or drug development setting, offering the necessary accuracy and precision for pharmacokinetic and bioanalytical studies.
Application Note: Quantitative Analysis of Sulfasuccinamide and its Metabolites in Feces by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasuccinamide is a sulfonamide antibiotic used for the treatment of intestinal infections. A robust and sensitive analytical method for the quantification of this compound and its metabolites in complex matrices like feces is crucial for pharmacokinetic studies, drug metabolism research, and preclinical and clinical development. This application note provides a detailed protocol for the extraction, separation, and detection of this compound and its putative metabolites from fecal samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established principles for the analysis of sulfonamides in biological matrices and provide a strong foundation for method development and validation.
Predicted Metabolic Pathway of this compound
The primary metabolic pathways for sulfonamides include N-acetylation and oxidation (hydroxylation) of the parent compound. Additionally, conjugation with glucuronic acid or sulfate can occur. Based on the structure of this compound, the following metabolic transformations are predicted. The succinamide moiety may also undergo hydrolysis.
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound and its metabolites in feces.
Caption: Experimental workflow for fecal analysis.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar sulfonamide not present in the sample, such as Sulfamethazine-¹³C₆)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fecal matrix from a drug-free source (for calibration standards and quality controls)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol. A working IS solution (e.g., 100 ng/mL) should be prepared by diluting the stock solution in the same diluent as the working standards.
Sample Preparation
-
Homogenization: Homogenize the fecal sample (1:4 w/v) in cold PBS (pH 7.4).
-
Protein Precipitation and Extraction: To 100 µL of the fecal homogenate, add 400 µL of methanol containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and will require optimization.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
Predicted MRM Transitions
The following table provides predicted Multiple Reaction Monitoring (MRM) transitions for this compound and its potential metabolites. These parameters must be optimized experimentally. The precursor ion will be the protonated molecule [M+H]⁺. Common product ions for sulfonamides result from the cleavage of the bond between the sulfonamide group and the aromatic ring (yielding fragments around m/z 156, 108, and 92).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Predicted |
| This compound | 273.3 | 156.1 | 108.1 | 20-30 |
| N-acetyl-Sulfasuccinamide | 315.3 | 198.1 | 156.1 | 20-35 |
| Hydroxylated this compound | 289.3 | 172.1 | 156.1 | 20-30 |
| Hydrolyzed this compound (Sulfanilamide) | 173.2 | 156.1 | 108.1 | 15-25 |
Quantitative Data Summary
The following table presents an example of the type of quantitative data that should be generated during method validation. The values provided are for illustrative purposes and must be determined experimentally for the specific assay.
| Parameter | This compound | N-acetyl-Sulfasuccinamide |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 |
| Recovery (%) | 85 - 115 | 80 - 120 |
| Intra-day Precision (%RSD) | < 15 | < 15 |
| Inter-day Precision (%RSD) | < 15 | < 15 |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of this compound and its metabolites in feces. The detailed protocols for sample preparation and the suggested starting parameters for LC-MS/MS analysis offer a solid foundation for researchers in drug metabolism and pharmacokinetics. It is imperative that the method is fully validated according to regulatory guidelines to ensure the accuracy, precision, and reliability of the data generated.
Application Notes and Protocols for an In Vitro Model of Sulfasuccinamide Efficacy in the Gut
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasuccinamide is a sulfonamide antimicrobial agent.[1] Like other sulfonamides, its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2][3][4][5] This disruption of the folate pathway ultimately inhibits bacterial growth and replication.[2][5] In the context of gut health, the efficacy of this compound is likely influenced by its interaction with the gut microbiota and its potential effects on the intestinal epithelial barrier and local inflammatory responses. The succinate moiety of the molecule is of particular interest, as succinate is known to be produced by both the host and gut microbiota and can play a complex, dual role in intestinal inflammation.[6][7][8][9] Elevated succinate levels have been associated with inflammatory bowel disease (IBD).[7][9]
These application notes provide a comprehensive framework for establishing a multi-faceted in vitro model to evaluate the efficacy of this compound in a simulated gut environment. The model integrates key components of the gut ecosystem: intestinal epithelial cells, immune cells, and the gut microbiota. This approach allows for a holistic assessment of this compound's antimicrobial activity, its impact on intestinal barrier integrity, and its potential immunomodulatory effects.
Experimental Objectives
This in vitro model is designed to address the following key questions regarding this compound's efficacy in the gut:
-
Antimicrobial Efficacy: What is the direct antimicrobial activity of this compound against representative gut pathogens?
-
Intestinal Barrier Integrity: How does this compound affect the integrity of the intestinal epithelial barrier, both in a healthy state and under inflammatory conditions?
-
Immunomodulatory Effects: Does this compound modulate the inflammatory response of intestinal and immune cells?
-
Impact on Gut Microbiota: How does this compound alter the composition and metabolic activity of a representative gut microbiota community?
Proposed In Vitro Model Workflow
The overall experimental workflow is designed to sequentially and concurrently assess the multifaceted effects of this compound.
Experimental Protocols
Experiment 1: Antimicrobial Efficacy Against Gut Pathogens
This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against selected gut pathogens.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) and Agar (MHA)
-
Bacterial strains (e.g., pathogenic Escherichia coli, Salmonella enterica)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Culture bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
MBC Determination: Plate aliquots from the wells with no visible growth onto MHA plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.
Experiment 2: Intestinal Barrier Integrity and Inflammatory Response
This experiment utilizes a co-culture of Caco-2 intestinal epithelial cells and THP-1 monocyte-derived macrophages to model the gut barrier and its response to inflammation.
Materials:
-
Caco-2 and THP-1 cell lines
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Transwell® inserts (0.4 µm pore size)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Transepithelial Electrical Resistance (TEER) meter
-
ELISA kits for TNF-α, IL-6, and IL-8
Protocol:
-
Caco-2 Monolayer Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
THP-1 Differentiation: Culture THP-1 cells and differentiate them into macrophages by treating with PMA for 48 hours.
-
Co-culture Setup: Place the Transwell® inserts with the Caco-2 monolayer into wells containing the differentiated THP-1 macrophages.
-
Inflammation Induction: Induce inflammation by adding LPS to the basolateral compartment (containing the THP-1 cells).
-
This compound Treatment: Add varying concentrations of this compound to the apical compartment (containing the Caco-2 cells).
-
TEER Measurement: Measure the TEER of the Caco-2 monolayer at different time points to assess barrier integrity. A decrease in TEER indicates a compromised barrier.
-
Cytokine Analysis: Collect the supernatant from the basolateral compartment and measure the concentrations of TNF-α, IL-6, and IL-8 using ELISA kits.
Experiment 3: Impact on Gut Microbiota Composition and Metabolism
This protocol uses an in vitro batch fermentation model to assess the effect of this compound on a complex gut microbial community.
Materials:
-
Fresh fecal samples from healthy donors
-
Anaerobic culture medium (e.g., Gifu Anaerobic Medium)
-
Anaerobic chamber or jars
-
This compound
-
DNA extraction kit
-
16S rRNA gene sequencing platform
-
Gas chromatography (GC) for Short-Chain Fatty Acid (SCFA) analysis
Protocol:
-
Fecal Slurry Preparation: Prepare a fecal slurry from fresh samples in an anaerobic chamber.
-
In Vitro Fermentation: Inoculate anaerobic culture medium with the fecal slurry. Add different concentrations of this compound to the cultures.
-
Anaerobic Incubation: Incubate the cultures under strict anaerobic conditions at 37°C for 24-48 hours.
-
Microbiota Composition Analysis: Extract DNA from the cultures and perform 16S rRNA gene sequencing to determine changes in the bacterial community composition.
-
SCFA Analysis: Analyze the culture supernatant for the concentrations of major SCFAs (acetate, propionate, butyrate) using GC.
Data Presentation
Quantitative data from the experiments should be summarized in the following tables for clear comparison.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| E. coli (Pathogenic Strain 1) | ||
| E. coli (Pathogenic Strain 2) | ||
| S. enterica (Serovar 1) | ||
| S. enterica (Serovar 2) |
Table 2: Effect of this compound on Intestinal Barrier Integrity (TEER, Ω·cm²)
| Treatment Group | 0h | 6h | 12h | 24h |
| Control (No LPS, No Drug) | ||||
| LPS only | ||||
| LPS + this compound (Low Conc.) | ||||
| LPS + this compound (Med Conc.) | ||||
| LPS + this compound (High Conc.) | ||||
| This compound only (High Conc.) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-8 |
| Control (No LPS, No Drug) | |||
| LPS only | |||
| LPS + this compound (Low Conc.) | |||
| LPS + this compound (Med Conc.) | |||
| LPS + this compound (High Conc.) | |||
| This compound only (High Conc.) |
Table 4: Impact of this compound on Gut Microbiota (Relative Abundance %)
| Bacterial Phylum/Genus | Control | This compound (Low Conc.) | This compound (High Conc.) |
| Firmicutes | |||
| Bacteroidetes | |||
| Proteobacteria | |||
| Lactobacillus | |||
| Bifidobacterium |
Table 5: Effect of this compound on SCFA Production (mM)
| Treatment Group | Acetate | Propionate | Butyrate |
| Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships in this in vitro model.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Gut microbiota-derived succinate: Friend or foe in human metabolic diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Succinate in the Regulation of Intestinal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiomemedicine.com [microbiomemedicine.com]
- 9. The Role of Succinate in the Regulation of Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Sulfasuccinamide Susceptibility of Gut Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasuccinamide is a sulfonamide antibiotic that is poorly absorbed from the gastrointestinal tract. It is a prodrug that is hydrolyzed in the gut to release its active form, sulfathiazole. This localized action makes it a candidate for the treatment of intestinal infections caused by susceptible pathogens. This document provides detailed protocols for testing the in vitro susceptibility of common gut pathogens to this compound, enabling researchers to determine its potential efficacy. The primary methods described are broth microdilution and agar dilution for the determination of the Minimum Inhibitory Concentration (MIC).
Sulfonamides, including sulfathiazole, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Sulfathiazole
As this compound is a prodrug, its in vitro activity is dependent on its hydrolysis to the active compound, sulfathiazole. Currently, there is limited published in vitro susceptibility data for this compound against key gut pathogens. The following table provides example MIC values for sulfathiazole against a quality control strain of Escherichia coli. Researchers should use the protocols provided to determine the specific MIC values for this compound against their pathogens of interest and use this table as a template to record their findings.
| Bacterial Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Sulfathiazole | 8 - 32[2] |
| Salmonella enterica subsp. enterica serovar Typhimurium ATCC® 14028™ | This compound | Data to be determined by the researcher |
| Shigella sonnei ATCC® 25931™ | This compound | Data to be determined by the researcher |
| Campylobacter jejuni subsp. jejuni ATCC® 33560™ | This compound | Data to be determined by the researcher |
Experimental Protocols
I. Preparation of this compound Stock Solution
Proper preparation of the antimicrobial stock solution is critical for accurate susceptibility testing. Due to this compound's low solubility in water, a stock solution should be prepared in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Calculate the required weight of this compound powder to prepare a stock solution of 10 mg/mL (10,000 µg/mL). The following formula can be used: Weight (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile tube or vial.
-
Add the required volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
II. Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains (e.g., E. coli ATCC® 25922™, Salmonella Typhimurium ATCC® 14028™, Shigella sonnei ATCC® 25931™)
-
For Campylobacter jejuni, use Brucella broth or Mueller-Hinton broth supplemented with 5% lysed horse blood.
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Microaerophilic gas generating system (for Campylobacter)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer. d. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Microtiter Plates: a. Add 50 µL of the appropriate sterile broth to all wells of a 96-well plate. b. In the first well of each row to be tested, add 50 µL of the 10 mg/mL this compound stock solution. This will result in a starting concentration of 5000 µg/mL. c. Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing well, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well will serve as the growth control (no drug), and the twelfth well will be the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11). b. The final volume in each well will be 100 µL. c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours. For Campylobacter jejuni, incubate at 37°C for 24-48 hours in a microaerophilic atmosphere (5% O₂, 10% CO₂, 85% N₂).
-
Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
III. Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Mueller-Hinton Agar (MHA)
-
For Campylobacter jejuni, use Mueller-Hinton agar supplemented with 5% defibrinated sheep blood.
-
Sterile petri dishes
-
Test bacterial strains
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of Agar Plates: a. Prepare a series of MHA plates containing two-fold dilutions of this compound. b. For each concentration, add the appropriate volume of the this compound stock solution to the molten MHA (cooled to 45-50°C) to achieve the desired final concentration. Ensure the final concentration of DMSO does not exceed 1% and does not affect bacterial growth. c. Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with no this compound.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method. b. Dilute this suspension to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation and Incubation: a. Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates. An inoculum replicating device can be used to inoculate multiple strains simultaneously. b. Allow the inoculum spots to dry before inverting the plates. c. Incubate the plates at 35 ± 2°C for 16-20 hours. For Campylobacter jejuni, incubate at 37°C for 24-48 hours in a microaerophilic atmosphere.
-
Reading the MIC: a. After incubation, the MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Evaluation of Sulfasuccinamide in Preclinical Models of Bacterial Dysentery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
In the absence of specific preclinical data for Sulfasuccinamide, the following tables provide a template for summarizing key quantitative outcomes from in vitro and in vivo studies. Researchers can populate these tables with their experimental data to facilitate comparison and analysis.
Table 1: In Vitro Antimicrobial Activity of this compound against Shigella species
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Shigella flexneri (e.g., M90T Sm) | Data to be generated | Data to be generated |
| Shigella sonnei (e.g., 53G) | Data to be generated | Data to be generated |
| Shigella dysenteriae | Data to be generated | Data to be generated |
| Escherichia coli (Enterotoxigenic) | Data to be generated | Data to be generated |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Shigellosis
| Treatment Group | Dosage (mg/kg) | Route of Administration | Bacterial Load in GI Tissue (CFU/g) | Survival Rate (%) | Clinical Score (e.g., diarrhea, weight loss) |
| Vehicle Control | - | Oral/IP | Data to be generated | Data to be generated | Data to be generated |
| This compound | Dose 1 | Oral/IP | Data to be generated | Data to be generated | Data to be generated |
| This compound | Dose 2 | Oral/IP | Data to be generated | Data to be generated | Data to be generated |
| Positive Control (e.g., Ciprofloxacin) | Standard Dose | Oral/IP | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against bacterial dysentery.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Shigella strains (e.g., S. flexneri, S. sonnei)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in MHB.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Murine Model of Bacterial Dysentery (Shigellosis)
Animal models are crucial for evaluating the in vivo efficacy of new drug candidates. The intraperitoneal (IP) murine model is a commonly used method for screening antibiotics against Shigella.[1][2]
Materials:
-
6-8 week old female BALB/c mice
-
Shigella flexneri (e.g., a bioluminescent strain for imaging)[1][2]
-
This compound
-
Vehicle control (e.g., saline)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Gavage needles or IP syringes
Protocol:
-
Induction of Infection:
-
Grow S. flexneri to mid-log phase.
-
Infect mice via intraperitoneal injection with an appropriate dose of bacteria (e.g., 1 x 10^7 CFU).[2]
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer this compound, vehicle, or a positive control antibiotic via oral gavage or IP injection.
-
Continue treatment at predetermined intervals (e.g., once or twice daily) for a set duration (e.g., 3-5 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy, diarrhea).
-
At the end of the study, euthanize the mice.
-
Aseptically collect gastrointestinal tissues (e.g., colon, cecum).
-
Homogenize the tissues and plate serial dilutions on selective agar (e.g., XLD agar) to determine the bacterial load (CFU/g of tissue).
-
If using a bioluminescent strain, perform in vivo imaging at various time points to monitor the infection progression and response to treatment.[1][2]
-
Epithelial Cell Invasion Assay
This in vitro assay assesses the ability of an antibiotic to inhibit the invasion of epithelial cells by Shigella.[1]
Materials:
-
Human colorectal adenocarcinoma cell line (e.g., HCT-8)
-
Shigella flexneri
-
Cell culture medium (e.g., RPMI) with supplements
-
This compound
-
Gentamicin
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
Protocol:
-
Seed HCT-8 cells in 24-well plates and grow to confluency.
-
Infect the HCT-8 cell monolayers with S. flexneri at a specified multiplicity of infection (MOI).
-
Incubate for a short period (e.g., 30 minutes) to allow for bacterial invasion.[1]
-
Wash the cells to remove non-adherent bacteria.
-
Add fresh medium containing this compound at various concentrations. Include a no-drug control.
-
Incubate for a period to allow for intracellular replication.
-
Add medium containing gentamicin to kill any remaining extracellular bacteria.
-
Wash the cells and then lyse them with lysis buffer.
-
Plate serial dilutions of the cell lysate on appropriate agar to enumerate the intracellular bacteria (CFU/well).
Visualizations
Signaling Pathway: Sulfonamide Mechanism of Action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a necessary precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates the workflow for an in vivo study to assess the efficacy of this compound in a murine model of shigellosis.
Caption: Workflow for in vivo evaluation of this compound.
Logical Relationship: Preclinical Drug Development Funnel
This diagram shows the logical progression of preclinical studies for an antimicrobial agent, from broad in vitro screening to more specific in vivo testing.
Caption: Preclinical development pipeline for antimicrobials.
References
Application Notes and Protocols for Colon-Targeted Formulation of Sulfasuccinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasuccinamide is a sulfonamide antibiotic with potential therapeutic applications for local action in the colon, such as in the treatment of inflammatory bowel disease (IBD) or colorectal infections. To enhance its efficacy and minimize systemic side effects, targeted delivery to the colon is crucial. This document provides detailed application notes and experimental protocols for the formulation of this compound for colon-specific delivery using two primary strategies: pH-dependent and enzyme-dependent systems.
Physicochemical Properties of Sulfonamides
| Property | Typical Value Range for Sulfonamides | Significance in Formulation Design |
| pKa | 5.9 - 12.6 | Influences the ionization state and solubility of the drug at different pH values along the gastrointestinal (GI) tract. Essential for designing pH-triggered delivery systems. |
| LogP | -0.47 - 2.61 | Indicates the lipophilicity of the drug, affecting its permeability across biological membranes and interaction with polymeric carriers. |
| Aqueous Solubility (LogS) | Correlates inversely with LogP | Determines the dissolution rate of the drug. Low aqueous solubility can be a challenge for achieving therapeutic concentrations. |
Formulation Strategies for Colon-Targeted Delivery
Two primary approaches are detailed here for the targeted delivery of this compound to the colon:
-
pH-Dependent Systems: These formulations utilize enteric polymers that are insoluble at the low pH of the stomach and upper small intestine but dissolve at the higher pH of the lower small intestine and colon.
-
Enzyme-Dependent Systems: These systems are based on polymers that are specifically degraded by the enzymes produced by the colonic microflora, primarily azoreductases.
Application Note 1: pH-Dependent Enteric Coated this compound Tablets
This approach involves coating this compound-containing core tablets with a pH-sensitive polymer, such as Eudragit® S100, which dissolves at a pH of 7.0 or higher.
Quantitative Data Summary: Eudragit® S100 Coated Tablets
The following table presents representative data for the formulation and in vitro release of Eudragit® S100 coated tablets, based on studies with sulfasalazine, a related sulfonamide.
| Formulation Parameter | Formulation A | Formulation B | Formulation C |
| Core Tablet Composition | |||
| This compound (mg) | 500 | 500 | 500 |
| Microcrystalline Cellulose (mg) | 150 | 150 | 150 |
| Croscarmellose Sodium (mg) | 25 | 25 | 25 |
| Magnesium Stearate (mg) | 5 | 5 | 5 |
| Coating Composition | |||
| Eudragit® S100 (% w/w of core) | 5% | 8% | 12% |
| Triethyl Citrate (% of polymer) | 15% | 15% | 15% |
| Talc (% of polymer) | 50% | 50% | 50% |
| In Vitro Drug Release (%) | |||
| 2 hours (pH 1.2) | < 1% | < 1% | < 1% |
| 4 hours (pH 6.8) | 8% | 4% | < 2% |
| 8 hours (pH 7.4) | 75% | 60% | 45% |
| 12 hours (pH 7.4) | 98% | 92% | 85% |
| 24 hours (pH 7.4 with 2% rat cecal content) | > 99% | > 99% | > 99% |
This data is adapted from studies on sulfasalazine and serves as a representative example.
Experimental Workflow: pH-Dependent Coating
Caption: Workflow for the preparation and evaluation of pH-dependent enteric coated tablets.
Application Note 2: Enzyme-Dependent Azo-Hydrogel Matrix Tablets of this compound
This approach involves entrapping this compound within a hydrogel matrix that is crosslinked with an azo-aromatic compound. The azo bonds are susceptible to cleavage by azoreductase enzymes in the colon, leading to the degradation of the hydrogel and subsequent drug release.
Quantitative Data Summary: Azo-Hydrogel Matrix Tablets
The following table provides representative data for the formulation and in vitro release of azo-hydrogel matrix tablets, based on studies with 5-aminosalicylic acid (5-ASA).
| Formulation Parameter | Formulation D | Formulation E | Formulation F |
| Hydrogel Composition (% w/w) | |||
| Hydroxyethyl Methacrylate (HEMA) | 70% | 60% | 50% |
| Azo-aromatic Crosslinker | 5% | 10% | 15% |
| This compound | 25% | 30% | 35% |
| In Vitro Drug Release (%) | |||
| 2 hours (pH 1.2) | < 5% | < 3% | < 2% |
| 4 hours (pH 6.8) | < 10% | < 8% | < 5% |
| 8 hours (pH 7.4) | 15% | 12% | 8% |
| 12 hours (pH 7.4 with azoreductase) | 60% | 55% | 40% |
| 24 hours (pH 7.4 with azoreductase) | 95% | 90% | 80% |
This data is adapted from studies on 5-ASA and serves as a representative example.
Mechanism of Enzyme-Dependent Release
Caption: Mechanism of drug release from an enzyme-dependent azo-hydrogel formulation.
Experimental Protocols
Protocol 1: Preparation of pH-Dependent Enteric Coated this compound Tablets
1.1. Core Tablet Preparation (Wet Granulation)
-
Weighing and Blending: Accurately weigh this compound, microcrystalline cellulose, and croscarmellose sodium. Sieve the powders through a #60 mesh and blend for 15 minutes in a suitable blender.
-
Granulation: Prepare a binder solution (e.g., 5% w/v povidone K30 in isopropyl alcohol). Slowly add the binder solution to the powder blend under continuous mixing to form a coherent mass.
-
Drying: Pass the wet mass through a #12 mesh sieve and dry the granules at 50°C in a hot air oven until the loss on drying is less than 2%.
-
Sizing and Lubrication: Sieve the dried granules through a #20 mesh. Add magnesium stearate (passed through a #60 mesh) and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets of the desired weight and hardness using a rotary tablet press.
1.2. Enteric Coating
-
Coating Solution Preparation: Dissolve Eudragit® S100 in a suitable solvent system (e.g., acetone:isopropyl alcohol 60:40). Add triethyl citrate and talc to the solution and stir until a homogenous dispersion is formed.
-
Coating Process: Place the core tablets in a coating pan. Preheat the tablets to 40-45°C. Spray the coating solution onto the rotating tablet bed at a controlled rate.
-
Drying: After the desired weight gain is achieved, dry the coated tablets in the coating pan for 30 minutes, followed by further drying in a hot air oven at 40°C for 2 hours.
Protocol 2: Preparation of Enzyme-Dependent Azo-Hydrogel Matrix Tablets
-
Monomer Mixture Preparation: In a suitable container, dissolve the azo-aromatic crosslinker in a mixture of hydroxyethyl methacrylate (HEMA) and the desired amount of this compound.
-
Initiator Addition: Add a free-radical initiator (e.g., 0.5% w/w benzoyl peroxide) to the monomer mixture and stir until dissolved.
-
Polymerization: Pour the mixture into a suitable mold (e.g., a tablet-shaped mold) and polymerize at 60-70°C for 24 hours in an inert atmosphere (e.g., under nitrogen).
-
Drying and Sizing: Remove the polymerized hydrogel from the mold, dry it in a vacuum oven at 40°C to a constant weight, and then mill and sieve to obtain granules of the desired particle size.
-
Tablet Compression: Blend the hydrogel granules with a suitable lubricant (e.g., 1% magnesium stearate) and compress into tablets.
Protocol 3: In Vitro Dissolution Testing for Colon-Targeted Formulations
This protocol simulates the transit of the dosage form through the gastrointestinal tract.
Apparatus: USP Dissolution Apparatus 2 (Paddle) or 3 (Reciprocating Cylinder).
Media:
-
0-2 hours: 900 mL of 0.1 N HCl (pH 1.2) - Simulates gastric fluid.
-
2-4 hours: 900 mL of phosphate buffer (pH 6.8) - Simulates small intestinal fluid.
-
4-24 hours: 900 mL of phosphate buffer (pH 7.4) - Simulates colonic fluid.
Procedure:
-
Place one tablet in each dissolution vessel.
-
Perform the dissolution study sequentially in the different media for the specified time periods.
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.
-
Withdraw samples at predetermined time intervals and replace with an equal volume of fresh dissolution medium.
-
Filter the samples and analyze for this compound content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
For Enzyme-Dependent Formulations:
-
For the final 20 hours of the dissolution study (in pH 7.4 buffer), add a preparation of rat cecal contents (2-4% w/v) or a commercially available azoreductase enzyme to the dissolution medium to simulate the enzymatic conditions of the colon.[3][4]
Signaling Pathway for Azo-Bond Cleavage
The targeted release of this compound from an azo-hydrogel is dependent on the metabolic activity of the colonic microbiota. The key enzymatic reaction is the reduction of the azo bond by azoreductases.
Caption: Signaling pathway of azo-bond cleavage by colonic bacteria.
Conclusion
The formulation of this compound for targeted delivery to the colon is a promising strategy to enhance its therapeutic efficacy for local colonic diseases while minimizing systemic exposure. Both pH-dependent and enzyme-dependent systems offer viable approaches. The selection of the most appropriate formulation strategy will depend on the specific therapeutic indication and the desired release profile. The protocols and data presented in this document provide a comprehensive guide for the development and evaluation of colon-targeted this compound delivery systems. Further optimization and in vivo studies are necessary to validate the performance of these formulations.
References
- 1. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azo polymeric hydrogels for colon targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled Sulfasuccinamide for ADME Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasuccinamide is a sulfonamide antibiotic intended for intestinal infections. To elucidate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for drug development, radiolabeled analogues are invaluable tools.[1][2] This document provides detailed protocols for the synthesis of Carbon-14 ([¹⁴C]) and Tritium ([³H]) labeled this compound and outlines methodologies for its use in ADME studies. The use of radiolabeled compounds allows for sensitive and accurate tracking of the drug and its metabolites in biological systems.[3]
Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound can be approached by introducing the isotopic label into either the sulfanilamide or the succinamic acid moiety. The following protocols describe the synthesis of phenyl-ring [¹⁴C]-Sulfasuccinamide and [2,3-³H]-Sulfasuccinamide.
Protocol 1: Synthesis of [phenyl-ring-¹⁴C]-Sulfasuccinamide
This synthesis involves a multi-step process starting from commercially available [U-¹⁴C]-aniline. The key intermediate is [¹⁴C]-N-acetylsulfanilyl chloride.
Experimental Protocol:
-
Acetylation of [U-¹⁴C]-aniline:
-
In a reaction vessel, dissolve [U-¹⁴C]-aniline in an aqueous solution.
-
Add potassium carbonate (K₂CO₃) to enhance the nucleophilicity of the aniline.
-
Slowly add acetic anhydride to the mixture with stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product, [¹⁴C]-acetanilide, with a suitable organic solvent (e.g., ethyl acetate).
-
-
Chlorosulfonation of [¹⁴C]-acetanilide:
-
Carefully add the dried [¹⁴C]-acetanilide to chlorosulfonic acid (ClSO₃H) at a controlled temperature (e.g., 15-20°C) in a fume hood.
-
Heat the reaction mixture (e.g., to 60°C) for a specified time to ensure complete reaction.[4]
-
Cool the mixture and pour it onto crushed ice to precipitate the product, [¹⁴C]-N-acetylsulfanilyl chloride.[4][5]
-
Filter the precipitate and wash with cold water.
-
-
Reaction with Succinamide:
-
This step is proposed based on general chemical principles for the formation of sulfonamides.
-
Dissolve succinamide in a suitable aprotic solvent (e.g., pyridine or dimethylformamide) containing a non-nucleophilic base (e.g., triethylamine).
-
Slowly add the freshly prepared [¹⁴C]-N-acetylsulfanilyl chloride to the succinamide solution at a controlled temperature (e.g., 0-5°C).
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction and extract the product, N-acetyl-[¹⁴C]-sulfasuccinamide.
-
-
Deprotection of the Acetyl Group:
-
Hydrolyze the N-acetyl-[¹⁴C]-sulfasuccinamide using acidic or basic conditions to yield [¹⁴C]-Sulfasuccinamide.
-
Purify the final product using techniques such as recrystallization or column chromatography.
-
Confirm the identity and purity of the product by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Synthesis of [2,3-³H]-Sulfasuccinamide
This proposed synthesis utilizes commercially available [2,3-³H]-succinic acid as the starting material for introducing the tritium label.
Experimental Protocol:
-
Activation of [2,3-³H]-Succinic Acid:
-
Convert [2,3-³H]-succinic acid to a more reactive species, such as [2,3-³H]-succinic anhydride, by heating with a dehydrating agent (e.g., acetyl chloride or acetic anhydride).
-
Alternatively, convert it to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).
-
-
Formation of [2,3-³H]-Succinamic Acid:
-
React the activated [2,3-³H]-succinic acid derivative with ammonia in a suitable solvent to form [2,3-³H]-succinamic acid.
-
-
Synthesis of N-acetylsulfanilyl Chloride (unlabeled):
-
Prepare unlabeled N-acetylsulfanilyl chloride from acetanilide and chlorosulfonic acid as described in Protocol 1, Step 2.
-
-
Coupling and Deprotection:
-
Couple the unlabeled N-acetylsulfanilyl chloride with [2,3-³H]-succinamic acid under basic conditions.
-
Deprotect the resulting N-acetyl-[2,3-³H]-sulfasuccinamide via hydrolysis to obtain [2,3-³H]-Sulfasuccinamide.
-
Purify and characterize the final product as described in Protocol 1.
-
ADME Studies of Radiolabeled this compound
ADME studies are crucial to understand the pharmacokinetic profile of a drug candidate.[6] Radiolabeled this compound can be used in a variety of in vitro and in vivo assays.
In Vitro ADME Assays
| Assay | Description | Key Parameters Measured |
| Metabolic Stability | Incubation of radiolabeled this compound with liver microsomes or hepatocytes from different species (e.g., human, rat, dog) to assess the rate of metabolism. | Intrinsic clearance (CLint), half-life (t₁/₂). |
| Metabolite Identification | Analysis of incubates from metabolic stability assays using LC-MS/MS to identify the chemical structures of metabolites. | Metabolite profile, metabolic pathways. |
| Plasma Protein Binding | Determination of the extent to which this compound binds to plasma proteins using methods like equilibrium dialysis or ultrafiltration. | Percentage of protein binding. |
| CYP450 Inhibition | Assessment of the potential of this compound to inhibit major cytochrome P450 enzymes using radiolabeled or fluorescent probes. | IC₅₀ values. |
In Vivo ADME Studies
Experimental Protocol:
-
Dosing:
-
Administer a single dose of radiolabeled this compound to laboratory animals (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).
-
-
Sample Collection:
-
Collect blood, urine, and feces at predetermined time points.
-
At the end of the study, collect tissues of interest to assess drug distribution.
-
-
Sample Analysis:
-
Determine the total radioactivity in all collected samples using liquid scintillation counting.
-
Analyze plasma, urine, and fecal extracts by HPLC with radioactivity detection and/or LC-MS/MS to quantify the parent drug and its metabolites.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Determine the routes and rates of excretion from urine and feces data.
-
Assess the tissue distribution of the drug and its metabolites.
-
Quantitative Data Summary
No specific ADME data for this compound was identified in the literature search. The following table presents representative pharmacokinetic data for other sulfonamides in humans to provide a comparative context.
| Sulfonamide | Half-life (t₁/₂) (hours) | Volume of Distribution (Vd) (L/kg) | Protein Binding (%) | Major Metabolic Pathway | Reference |
| Sulfamethoxazole | 10-12 | 0.2-0.4 | 60-70 | Acetylation, Glucuronidation | [3] |
| Sulfadimidine | 1.7 - 7.6 (phenotype dependent) | ~0.35 | ~90 | Acetylation, Hydroxylation | [7][8] |
| Sulfadimethoxine | 27.8 - 36.3 (phenotype dependent) | - | >98 | N1-glucuronidation, N4-acetylation | [9] |
Visualizations
References
- 1. Insecticide ADME for support of early-phase discovery: combining classical and modern techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition of sulfonamides in food-producing animals IV: Pharmacokinetics of sulfamethazine in cattle following administration of an intravenous dose and three oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, N1-glucuronidation and N4-acetylation of sulfadimethoxine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Sulfasuccinamide and Succinylsulfathiazole Residues in Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide antibiotics are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent bacterial infections in food-producing animals. The presence of their residues in animal-derived food products is a significant concern for public health due to the potential for allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria. This document provides detailed application notes and protocols for the analytical detection of sulfonamide residues in animal tissues, with a specific focus on sulfonamides containing a succinyl moiety.
It is important to clarify a potential ambiguity in terminology. While "Sulfasuccinamide" (CAS 3563-14-2; 4-Oxo-4-(4-sulfamoylanilino)butanoic acid) is a defined chemical entity, there is a limited amount of publicly available research on its specific analysis in animal tissues. A more commonly studied and commercially significant compound is Succinylsulfathiazole (CAS 116-43-8), a prodrug that is hydrolyzed in the gut to the active antimicrobial agent, sulfathiazole. Given the structural similarity and the likelihood of interest in sulfonamides with a succinyl group, this document will focus on the analytical methods for Succinylsulfathiazole and its primary metabolite, sulfathiazole , as the target analytes for residue analysis in animal tissues.
Analytical Techniques Overview
Several analytical techniques are employed for the detection and quantification of sulfonamide residues. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzyme-Linked Immunosorbent Assays (ELISA) are also utilized as a screening tool.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for separating and quantifying sulfonamides. When coupled with Ultraviolet (UV) or Fluorescence Detectors (FLD), it offers good sensitivity and selectivity. Derivatization of the sulfonamides is often required for fluorescence detection, which can enhance sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the confirmation and quantification of veterinary drug residues. Its high selectivity and sensitivity allow for the detection of residues at very low concentrations, typically in the parts-per-billion (ppb) range.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and high-throughput screening method. It is based on the specific binding of antibodies to the target analyte. While ELISA is excellent for screening a large number of samples, positive results usually require confirmation by a chromatographic method like LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the detection of sulfonamides, including sulfathiazole, in different animal tissues. Data for Succinylsulfathiazole is limited; therefore, the presented data for sulfathiazole can be considered a benchmark for the expected performance of a validated method for both compounds.
Table 1: Performance of HPLC Methods for Sulfonamide Residue Analysis in Animal Tissues
| Analyte(s) | Tissue Type | Extraction Method | HPLC System | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Sulfathiazole & 7 other sulfonamides | Muscle, Liver, Kidney (Swine, Cattle, Sheep, Horse, Chicken) | Modified AOAC 983.31 | LC-FLD (pre-column derivatization with fluorescamine) | 10 | - | 96-99 | [1] |
| 10 Sulfonamides | Muscle (Cattle, Swine, Chicken, Sheep) | Solid-Phase Extraction (SPE) | LC-UV | - | 3-14 | 66.3-71.5 | [2] |
| Sulfathiazole & 4 other sulfonamides | Poultry Meat | - | HPLC-UV | - | - | 97.7-109.6 | [3] |
| Sulfathiazole & 8 other sulfonamides | Shrimp | Acetonitrile Extraction | LC/ESI/MS/MS | - | - | - | [4] |
Table 2: Performance of LC-MS/MS Methods for Sulfonamide Residue Analysis in Animal Tissues
| Analyte(s) | Tissue Type | Extraction Method | LC-MS/MS System | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| 23 Veterinary Drugs (including Sulfathiazole) | Fish, Poultry, Red Meat | Acetonitrile Extraction | Triple Quadrupole | - | 0.8-45.3 | 82-119 | [3] |
| 21 Sulfonamides | Poultry Eggs | Ionic Liquid-Modified Molecularly Imprinted Polymer SPE | UPLC-MS/MS | 0.1-1.5 (ng/g) | - | 84.3-105.8 | [5] |
| Sulfadoxine | Poultry Meat | Liquid-Liquid Extraction | LC-MS/MS | - | - | - | [6] |
| 12 Sulfonamides | Cattle and Fish Muscle | Matrix Solid-Phase Dispersion | LC-MS | - | - | 75-98 | [7] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC and LC-MS/MS Analysis of Succinylsulfathiazole and Sulfathiazole in Animal Tissues
This protocol describes a general procedure for the extraction and clean-up of Succinylsulfathiazole and sulfathiazole from animal tissues.
1. Materials and Reagents
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or Oasis HLB)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Ultrapure water
-
Succinylsulfathiazole and Sulfathiazole analytical standards
2. Sample Homogenization
-
Weigh 2-5 g of the representative animal tissue sample (e.g., muscle, liver, kidney).
-
Mince the tissue and homogenize it to a uniform consistency.
3. Extraction
-
To the homogenized tissue in a centrifuge tube, add 10-20 mL of a suitable extraction solvent. A common choice is acetonitrile or a mixture of acetonitrile and water.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the sample in an ultrasonic bath for 10-15 minutes.
-
Centrifuge the sample at 4000-5000 rpm for 10-15 minutes.
-
Carefully collect the supernatant (the liquid layer).
4. Clean-up (Solid-Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the extracted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5-10 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes (Succinylsulfathiazole and sulfathiazole) with 5-10 mL of a stronger solvent (e.g., methanol or acetonitrile).
-
Collect the eluate.
5. Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dry residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for the HPLC or LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: HPLC-UV Method for the Quantification of Sulfathiazole
This protocol provides a general HPLC-UV method that can be adapted for the analysis of sulfathiazole. Optimization will be required for the simultaneous analysis of Succinylsulfathiazole.
1. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a gradient from 10% to 90% organic solvent over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 270 nm (a common wavelength for sulfonamides).
-
Column Temperature: 30-40°C.
2. Calibration
-
Prepare a series of standard solutions of sulfathiazole (and Succinylsulfathiazole) in the mobile phase at concentrations ranging from the expected LOQ to above the highest expected sample concentration.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the analyte.
3. Sample Analysis
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the peaks for sulfathiazole and Succinylsulfathiazole based on their retention times compared to the standards.
-
Quantify the concentration of the analytes in the samples using the calibration curve.
Protocol 3: LC-MS/MS Confirmatory Method
This protocol outlines a general LC-MS/MS method for the sensitive and selective confirmation and quantification of Succinylsulfathiazole and sulfathiazole.
1. LC-MS/MS System and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 or other suitable reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Similar to the HPLC method, typically using formic acid or ammonium formate as a modifier for better ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Succinylsulfathiazole and sulfathiazole need to be determined by infusing standard solutions into the mass spectrometer.
2. MRM Transitions (Example)
-
Sulfathiazole: Precursor ion [M+H]⁺ → Product ions (at least two for confirmation).
-
Succinylsulfathiazole: Precursor ion [M+H]⁺ → Product ions. (Note: The exact m/z values for the precursor and product ions must be determined experimentally.)
3. Data Analysis
-
Analyze the data using the instrument's software.
-
Quantify the analytes using a matrix-matched calibration curve to compensate for matrix effects.
-
Confirm the identity of the analytes by comparing their retention times and the ratio of the MRM transitions to those of the analytical standards.
Visualizations
Experimental Workflow for Sulfonamide Residue Analysis
Caption: General workflow for the extraction and analysis of sulfonamide residues from animal tissues.
Logical Relationship of Analytical Techniques
Caption: Relationship between screening and confirmatory methods for sulfonamide residue analysis.
References
- 1. Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Veterinary Journal [openveterinaryjournal.com]
- 3. Fast simultaneous determination of 23 veterinary drug residues in fish, poultry, and red meat by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 4. uyirgene.com [uyirgene.com]
- 5. Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Potency of Sulfasuccinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfasuccinamide, also known as succinylsulfathiazole, is a sulfonamide antimicrobial agent. It acts as a prodrug, which upon administration, is slowly hydrolyzed in the gastrointestinal tract to release the active component, sulfathiazole. Sulfathiazole is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid. As bacteria require folic acid for the synthesis of nucleic acids and certain amino acids, inhibition of its production leads to a bacteriostatic effect.[1][2]
This document provides detailed application notes and protocols for the microbiological assay of sulfonamides, which can be adapted for determining the potency of this compound. The methods described herein are based on established microbiological assay techniques, including the agar diffusion method (cylinder-plate and disc diffusion) and the broth dilution method, as recognized by pharmacopeias.[3] Due to the limited availability of specific quantitative data for this compound in the public domain, illustrative data from other sulfonamides with similar spectra of activity are provided.
Principle of Microbiological Assays
Microbiological assays are essential for determining the potency of antibiotics by measuring their inhibitory effect on the growth of susceptible microorganisms.[4] The potency of the test sample is determined by comparing the extent of growth inhibition it produces with the inhibition produced by a known concentration of a reference standard. Two primary methods are employed:
-
Agar Diffusion Method: This method relies on the diffusion of the antimicrobial agent through a solid agar medium inoculated with a susceptible microorganism. The antimicrobial agent creates a concentration gradient, and the size of the zone of growth inhibition around the point of application is proportional to the concentration of the antimicrobial agent.[3]
-
Turbidimetric (Broth Dilution) Method: This method involves the preparation of serial dilutions of the antimicrobial agent in a liquid nutrient medium, which is then inoculated with a susceptible microorganism. The potency is determined by measuring the minimum concentration of the agent that inhibits the visible growth of the microorganism (Minimum Inhibitory Concentration - MIC).[5]
Data Presentation
Table 1: Illustrative Zone of Inhibition Diameters for Sulfonamides against Test Microorganisms
| Microorganism | Test Compound | Concentration on Disc | Average Zone of Inhibition (mm) |
| Staphylococcus aureus | Sulfonamide Derivative I | 500 µg | 25.5 |
| Staphylococcus aureus | Sulfonamide Derivative II | 500 µg | 28.5 |
| Escherichia coli | Sulfamethoxazole/Trimethoprim | 25 µg | 24 |
| Bacillus subtilis | Sulfanilamide Derivative | 50 µL of solution | 19 |
Note: Data is compiled from various sources for illustrative purposes.[6][7] The zone of inhibition is dependent on the specific sulfonamide, its concentration, the test organism, and the assay conditions.
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Values for Sulfonamides
| Microorganism | Test Compound | MIC Range (µg/mL) |
| Staphylococcus aureus | Sulfonamide Derivatives | 32 - 512 |
| Escherichia coli | Sulfamethoxazole | 0.03 - >1024 |
| Bacillus subtilis | Not specified | Not specified |
Note: Data is compiled from various sources for illustrative purposes.[8][9] MIC values can vary significantly based on the specific sulfonamide and the resistance profile of the bacterial strain.
Experimental Protocols
Agar Diffusion Method (Cylinder-Plate Assay)
This method is a widely used technique for determining the potency of antibiotics.
a. Materials and Equipment:
-
Petri dishes (sterile, 100 x 20 mm)
-
Stainless steel or porcelain cylinders (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm height)
-
Culture media (e.g., Mueller-Hinton Agar)
-
Reference standard of a suitable sulfonamide
-
Test sample of this compound
-
Susceptible test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, or Bacillus subtilis ATCC 6633)
-
Sterile saline solution (0.9% NaCl)
-
Incubator
-
Calipers or a ruler for measuring zones of inhibition
b. Preparation of Media:
Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C in a water bath.
c. Preparation of Inoculum:
-
Culture the test microorganism on an agar slant or plate for 24 hours at 37°C.
-
Harvest the bacterial growth and suspend it in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
d. Assay Procedure:
-
Inoculate the molten Mueller-Hinton Agar with the prepared microbial suspension. The recommended ratio is typically 1 mL of inoculum per 100 mL of agar.
-
Pour the inoculated agar into sterile Petri dishes to a uniform depth (e.g., 4 mm) and allow it to solidify on a level surface.
-
Place 4-6 sterile cylinders on the surface of the solidified agar in each plate, ensuring they are evenly spaced.
-
Prepare a stock solution of the reference standard and the test sample. From the stock solutions, prepare a series of dilutions (e.g., five two-fold dilutions) in a suitable sterile buffer (e.g., phosphate buffer, pH 7.0).
-
Fill the cylinders with the different concentrations of the reference standard and test sample solutions.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest 0.1 mm.
e. Calculation of Potency:
Plot the logarithm of the concentration of the reference standard against the square of the zone diameters. Use the resulting standard curve to determine the concentration of the test sample.
Broth Dilution Method (MIC Determination)
This method determines the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
a. Materials and Equipment:
-
Sterile 96-well microtiter plates
-
Culture medium (e.g., Mueller-Hinton Broth)
-
Reference standard of a suitable sulfonamide
-
Test sample of this compound
-
Susceptible test microorganism
-
Sterile saline solution
-
Incubator
-
Microplate reader (optional)
b. Preparation of Inoculum:
Prepare a standardized inoculum of the test microorganism as described in the agar diffusion method, and then dilute it in Mueller-Hinton Broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Prepare a series of two-fold dilutions of the reference standard and the test sample in Mueller-Hinton Broth in the wells of a 96-well microtiter plate. The typical volume per well is 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. The results can also be read using a microplate reader at a wavelength of 600 nm.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of the microbiological assays described.
Caption: Workflow for the Agar Diffusion (Cylinder-Plate) Assay.
Caption: Workflow for the Broth Dilution (MIC) Assay.
References
- 1. goldbio.com [goldbio.com]
- 2. Page loading... [guidechem.com]
- 3. Succinylsulfathiazole | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 4. idexx.dk [idexx.dk]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Plasmids Imparting Sulfonamide Resistance in Escherichia coli: Implications for Persistence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor aqueous solubility of Sulfasuccinamide in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfasuccinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its poor aqueous solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer?
This compound, like many sulfonamides, has inherently low aqueous solubility in its unionized state. This is due to its crystalline structure and strong intermolecular hydrogen bonds which are energetically unfavorable to break in water. Precipitation upon addition to aqueous buffers is a common issue and is often related to the following factors:
-
pH of the buffer: The solubility of this compound is highly dependent on the pH of the solution. As a molecule with a weakly acidic sulfonamide group, its ionization state changes with pH. In a more alkaline environment, the sulfonamide group can deprotonate, forming a more soluble salt.
-
Concentration: The concentration of this compound in your final assay solution may be exceeding its solubility limit under the specific buffer conditions (pH, temperature, ionic strength).
-
Solvent Shock: If you are diluting a concentrated stock solution of this compound (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution. This phenomenon is often referred to as "solvent shock."
Q2: What is the best solvent to use for preparing a stock solution of this compound?
For preparing high-concentration stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of organic compounds, including those that are poorly soluble in water.[2][3]
Q3: How can I improve the solubility of this compound in my aqueous assay medium?
Several strategies can be employed to enhance the aqueous solubility of this compound for your experiments:
-
pH Adjustment: Modifying the pH of your assay buffer can significantly increase solubility. Since this compound is a sulfonamide, increasing the pH to a more alkaline state will ionize the molecule, thereby increasing its aqueous solubility. It is crucial to ensure that the adjusted pH is compatible with your assay system (e.g., cell viability, enzyme activity).
-
Use of Co-solvents: A small percentage of an organic co-solvent, such as DMSO or ethanol, can be included in the final assay medium to help maintain the solubility of this compound.[4] It is critical to keep the final concentration of the organic solvent low (typically below 1%, and ideally below 0.5%) to minimize any potential artifacts or toxicity in biological assays.
-
Preparation of a Concentrated Stock in an Organic Solvent: The most common and practical approach is to first prepare a high-concentration stock solution of this compound in DMSO. This stock solution can then be serially diluted in your aqueous assay buffer to the desired final concentration. This method helps to minimize the final concentration of the organic solvent.
Troubleshooting Guide
Issue: Precipitation observed after diluting DMSO stock solution into aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Final concentration exceeds solubility limit | Decrease the final concentration of this compound in the assay. Empirically determine the maximum soluble concentration in your specific buffer system. |
| "Solvent Shock" | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and minimize localized high concentrations of the compound. |
| Suboptimal pH of the buffer | If your assay allows, try increasing the pH of the aqueous buffer to enhance the solubility of the sulfonamide. |
| Low Temperature | Ensure that both the DMSO stock and the aqueous buffer are at the same temperature before mixing. In some cases, gently warming the buffer (if compatible with the assay) can aid solubility. |
Issue: Inconsistent or non-reproducible assay results.
| Potential Cause | Troubleshooting Steps |
| Micro-precipitation | Even if not visually apparent, small precipitates can form and affect the active concentration of the compound. Centrifuge your final working solution at high speed before adding it to the assay to pellet any micro-precipitates. |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glassware. Including a non-ionic surfactant like Tween-20 (at a concentration that does not interfere with your assay) can also help. |
| Compound Instability in Solution | Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Solvent Effects | Ensure that the final concentration of your organic solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls. Perform a solvent tolerance test for your specific assay to determine the maximum allowable concentration without adverse effects. |
Quantitative Data
| Solvent/Buffer System | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (mM) |
| Deionized Water | 25 | 7.0 | User Determined | User Determined |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | User Determined | User Determined |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | User Determined | User Determined |
| Ethanol | 25 | N/A | User Determined | User Determined |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a general method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After the incubation period, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring that no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve of known concentrations.
Protocol 2: Preparation of a this compound Stock Solution and Working Solutions
This protocol describes the recommended procedure for preparing a stock solution in DMSO and subsequent working solutions for use in assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Aqueous assay buffer
Procedure:
-
Preparation of a 100 mM DMSO Stock Solution:
-
Tare a suitable vial on an analytical balance.
-
Carefully weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 100 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.
-
Crucial Step: When diluting, add the DMSO stock solution to the aqueous buffer (not the other way around) and vortex or mix immediately and thoroughly after each addition to prevent precipitation.
-
Ensure the final concentration of DMSO in your assay is below the tolerance level of your experimental system (typically <0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO as your highest concentration of this compound.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. Solubilities of succinimide in different pure solvents and binary methanol+ethyl acetate solvent mixtures | Semantic Scholar [semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Bacterial Resistance to Sulfasuccinamide In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfasuccinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments focused on bacterial resistance to this sulfonamide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do bacteria develop resistance?
A1: this compound, like other sulfonamides, is a synthetic antimicrobial agent that competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and the production of DNA, RNA, and proteins.[2][3] By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the folate synthesis pathway, leading to a bacteriostatic effect.[1][4][5]
Bacteria primarily develop resistance to sulfonamides through two main mechanisms:
-
Target Modification: Mutations in the chromosomal folP gene, which encodes the DHPS enzyme, can alter the enzyme's active site.[1][2] These alterations reduce the binding affinity of sulfonamides while still allowing the enzyme to bind to PABA, thus conferring resistance.[1]
-
Acquisition of Resistant Enzymes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry genes (sul1, sul2, sul3) encoding for alternative, drug-insensitive DHPS enzymes.[1][2][3] These acquired enzymes are not inhibited by sulfonamides and can effectively replace the function of the susceptible native DHPS.[2]
Q2: What are the expected Minimum Inhibitory Concentration (MIC) ranges for this compound against susceptible and resistant bacteria?
A2: The MIC values for this compound can vary significantly depending on the bacterial species and the presence of resistance mechanisms. While specific data for this compound is not always available, the following table provides a general overview of expected MIC ranges for sulfonamides against common bacteria, which can be used as a reference.
| Bacterial Status | Typical Sulfonamide MIC Range (µg/mL) | Interpretation |
| Susceptible | ≤16 - 64 | The bacteria are likely to be inhibited by achievable concentrations of the drug. |
| Intermediate | 64 - 256 | The bacteria may be inhibited in body sites where the drug is concentrated. |
| Resistant | >256 | The bacteria are unlikely to be inhibited by clinically achievable concentrations of the drug. |
Note: These values are illustrative and should be confirmed against established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the specific bacterial species being tested.
Q3: Can resistance to other sulfonamides confer cross-resistance to this compound?
A3: Yes, it is highly likely. The primary mechanisms of resistance, such as mutations in the folP gene or the acquisition of sul genes, affect the target enzyme (DHPS) in a way that generally confers resistance to the entire class of sulfonamide antibiotics.[1][6] Therefore, if a bacterial strain is resistant to one sulfonamide, it is often resistant to others, including this compound.
Troubleshooting Guide for In Vitro Experiments
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results.
-
Possible Cause 1: Variation in Inoculum Preparation.
-
Solution: Ensure a standardized inoculum density is used for every experiment. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to the final recommended concentration (e.g., approximately 5 x 10^5 CFU/mL for broth microdilution).[7][8][9] Consistent inoculum preparation is critical for reproducible MIC values.[10]
-
-
Possible Cause 2: Variability in Media or Reagents.
-
Solution: Use a standardized, high-quality medium such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[11] Ensure that the pH of the medium is within the recommended range. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
-
Possible Cause 3: Inconsistent Incubation Time and Temperature.
-
Possible Cause 4: Subjectivity in MIC Reading.
-
Solution: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[7][12] To ensure consistency, have the same person read the results, or use a spectrophotometer to measure optical density for a more objective determination. Include growth and sterility controls in every assay.[9]
-
Problem 2: Unexpectedly high MIC values for a supposedly susceptible bacterial strain.
-
Possible Cause 1: Spontaneous Resistance Development.
-
Possible Cause 2: Contamination of the Bacterial Culture.
-
Solution: Streak the bacterial culture on an appropriate agar plate to check for purity. Contamination with a resistant organism can lead to misleadingly high MIC values.
-
-
Possible Cause 3: Inactivation of this compound.
-
Solution: Ensure that the stock solution of this compound is stored correctly (as per the manufacturer's instructions) to prevent degradation. Prepare fresh working solutions for each experiment.
-
Problem 3: No inhibition of bacterial growth even at high concentrations of this compound.
-
Possible Cause 1: Intrinsic Resistance.
-
Possible Cause 2: Presence of PABA in the medium.
-
Solution: Sulfonamides act as competitive inhibitors of PABA. If the growth medium contains significant amounts of PABA or its breakdown products (e.g., from thymidine), it can antagonize the action of this compound. Use a medium with low levels of these substances, such as Mueller-Hinton Agar/Broth, which is specifically designed for susceptibility testing.
-
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the MIC of antimicrobial agents.[7][12]
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[7]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[7][9]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]
-
-
Inoculation and Incubation:
-
Result Interpretation:
Visualizations
References
- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. actascientific.com [actascientific.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on the in vitro development of drug resistance of Proteeae to sulfonamides, trimethoprim and combinations of a sulfonamide and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. apec.org [apec.org]
Technical Support Center: Optimizing Dosage of Sulfonamide Antibiotics for In Vivo Animal Studies
Disclaimer: Information regarding the specific compound "Sulfasuccinamide" is not available in the public domain. This guide provides general information for the sulfonamide class of antibiotics. Researchers working with a novel or less-characterized sulfonamide like this compound must conduct preliminary dose-range finding and toxicity studies to establish a safe and effective dose. The data and protocols provided herein are for illustrative purposes and are based on commonly studied sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for sulfonamide antibiotics?
A1: Sulfonamides are synthetic antimicrobial agents that act as competitive antagonists of para-aminobenzoic acid (PABA).[1][2] Bacteria that synthesize their own dihydrofolic acid use PABA as a precursor.[1] By mimicking the structure of PABA, sulfonamides inhibit the bacterial enzyme dihydropteroate synthase, which is crucial for folic acid synthesis. This blockade prevents the production of nucleotides, which are essential for DNA and RNA synthesis, thereby halting bacterial growth and replication.[] Animal cells are not affected because they obtain folic acid from their diet and do not possess this enzyme.[1]
Q2: What are the key pharmacokinetic parameters to consider for sulfonamides in animal models?
A2: Key pharmacokinetic parameters for sulfonamides can vary significantly between different sulfonamides and animal species. Important parameters to consider include:
-
Absorption: Most sulfonamides are well-absorbed after oral administration in monogastric animals.
-
Distribution: Sulfonamides are widely distributed throughout the body tissues. Plasma protein binding varies among different sulfonamides.[4]
-
Metabolism: The primary metabolic pathway for many sulfonamides is N4-acetylation in the liver. However, there are species-specific differences; for instance, dogs are deficient in this acetylation pathway.[5]
-
Excretion: Sulfonamides and their metabolites are primarily excreted by the kidneys.
Q3: How do I select a starting dose for a novel sulfonamide in an in vivo study?
A3: For a novel compound like this compound, a dose-range finding study is essential.[6] This typically involves administering a wide range of doses to a small number of animals to determine the maximum tolerated dose (MTD) and to identify a dose range that shows potential efficacy with minimal toxicity. Start with a low dose based on any available in vitro data (e.g., minimum inhibitory concentration, MIC) and gradually increase the dose in subsequent animal groups.
Q4: What are the common signs of toxicity to watch for with sulfonamides in animal studies?
A4: Potential toxic effects of sulfonamides in animals can include hypersensitivity reactions (such as skin rashes and fever), crystalluria (formation of crystals in the urine) leading to kidney damage, and blood dyscrasias like anemia.[5][7] It is crucial to monitor animals for signs of distress, changes in behavior, weight loss, and to perform regular hematological and urine analyses during chronic studies. In dogs, idiosyncratic reactions have been reported, which can manifest as fever, arthropathy, and liver problems.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation of the drug in solution | Poor solubility of the specific sulfonamide at the desired concentration and pH. | Adjust the pH of the vehicle (sulfonamides are generally more soluble in alkaline solutions).[4] Use a different, biocompatible solvent or a co-solvent system after consulting relevant literature for the specific sulfonamide. |
| No observable therapeutic effect | The dose may be too low. The chosen animal model may not be appropriate. The bacterial strain may be resistant to sulfonamides. | Increase the dose in a stepwise manner, carefully monitoring for toxicity. Ensure the animal model is appropriate for the infection being studied. Confirm the susceptibility of the bacterial strain to sulfonamides using in vitro methods (e.g., MIC testing). |
| Signs of animal distress or toxicity (e.g., lethargy, weight loss, ruffled fur) | The dose is too high (exceeding the MTD). The specific sulfonamide may have inherent toxicity. | Immediately reduce the dosage or discontinue treatment. Provide supportive care for the affected animals. Conduct a more detailed dose-range finding study to identify a safer dose. |
| Crystalluria or signs of kidney damage | Dehydration or high doses of sulfonamides leading to precipitation in the renal tubules. | Ensure animals have ad libitum access to drinking water. Consider alkalinizing the drinking water (e.g., with sodium bicarbonate) to increase the solubility of sulfonamides in urine. |
Data on Representative Sulfonamides (for Illustrative Purposes)
Note: The following data is for commonly studied sulfonamides and should NOT be directly extrapolated to this compound.
Table 1: General Pharmacokinetic Parameters of Select Sulfonamides in Different Animal Species
| Sulfonamide | Animal Species | Route of Administration | Half-life (t½) | Key Findings |
| Sulfamethazine | Pigs | Oral | 10-20 hours | Metabolized to N4-acetylsulfamethazine, desaminosulfamethazine, and N4-glucose conjugate.[8] |
| Sulfadimethoxine | Dogs | Oral | ~9 hours | Highly protein-bound. |
| Sulfadiazine | Dogs | Oral | 3.9-10.8 hours | Dogs are deficient in acetylation metabolism.[5] |
Experimental Protocols
Protocol: Dose-Range Finding Study for a Novel Sulfonamide in a Mouse Model of Bacterial Infection
Objective: To determine the in vivo efficacy and tolerability of a novel sulfonamide (e.g., this compound) and to identify a dose range for further studies.
Materials:
-
Novel sulfonamide compound
-
Appropriate vehicle for administration (e.g., sterile saline, 5% dextrose)
-
Pathogenic bacterial strain (susceptible to sulfonamides)
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Standard laboratory equipment for animal handling, injection, and monitoring
Methodology:
-
Preparation of Dosing Solutions: Prepare a stock solution of the novel sulfonamide in the chosen vehicle. Make serial dilutions to create a range of dosing solutions. Ensure the solutions are sterile.
-
Animal Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week before the experiment.
-
Induction of Infection: Infect mice with a predetermined lethal or sublethal dose of the pathogenic bacteria (e.g., via intraperitoneal or intravenous injection). The specific infection model will depend on the research question.
-
Dose Administration:
-
Divide the infected mice into groups (n=5-10 per group).
-
Include a vehicle control group (receives only the vehicle) and a positive control group (receives a known effective antibiotic).
-
Administer the novel sulfonamide at different doses (e.g., 1, 10, 50, 100, 200 mg/kg) to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.
-
-
Monitoring:
-
Observe the animals daily for clinical signs of illness and toxicity (e.g., changes in activity, posture, fur, weight).
-
Record survival rates over a specified period (e.g., 7-14 days).
-
-
Data Analysis:
-
Plot a dose-response curve to determine the 50% effective dose (ED50).
-
Determine the maximum tolerated dose (MTD) based on clinical observations and survival in non-infected dose-ranging groups.
-
Analyze bacterial burden in target organs (e.g., spleen, liver) at the end of the study to assess the antimicrobial effect.
-
Visualizations
Caption: Mechanism of action of sulfonamide antibiotics.
Caption: Workflow for in vivo dosage optimization.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. picmonic.com [picmonic.com]
- 4. Sulfonamides and Potentiated Sulfonamides | Veterian Key [veteriankey.com]
- 5. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. Idiosyncratic toxicity associated with potentiated sulfonamides in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.ymaws.com [cdn.ymaws.com]
Technical Support Center: Improving the Stability of Sulfasuccinamide in Gastrointestinal Tract Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Sulfasuccinamide in in vitro gastrointestinal (GI) tract models.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in the GI tract?
A1: The stability of this compound in the gastrointestinal tract is primarily influenced by pH and enzymatic activity. The molecule is susceptible to hydrolysis, particularly under the acidic conditions of the stomach and the neutral to slightly alkaline environment of the small intestine.[1][2][3] The presence of digestive enzymes may also contribute to its degradation.
Q2: Which GI tract models are recommended for studying this compound stability?
A2: Standard USP (United States Pharmacopeia) models of Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) are recommended for initial stability assessments.[4][5] For more advanced studies, using human gastric and intestinal fluids can provide more predictive data.[6][7]
Q3: What are the expected degradation products of this compound in GI fluids?
A3: The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond, yielding succinic acid and the parent sulfonamide. Further degradation of the sulfonamide portion may occur depending on the specific conditions.
Q4: How can I quantify the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying this compound and its degradation products in biological fluids.[8][9][10]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Simulated Gastric Fluid (SGF)
Problem: You are observing more than 50% degradation of this compound within the first hour of incubation in SGF (pH 1.2).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Acid-Catalyzed Hydrolysis | 1. Confirm pH of SGF: Ensure the pH of your SGF is accurately prepared to 1.2. 2. Reduce Incubation Time: Sample at earlier time points (e.g., 5, 15, 30 minutes) to establish a more precise degradation kinetic profile. | Sulfonamides can undergo rapid hydrolysis in highly acidic environments.[1][3] |
| Formulation Effects | Test different formulations: If using a formulated product, test the stability of the pure this compound API under the same conditions to determine if excipients are contributing to instability. | Certain excipients can interact with the API and affect its stability. |
| Protective Formulation Strategy | Consider enteric coating or encapsulation: For formulation development, an enteric coating can protect the drug from the harsh acidic environment of the stomach.[11] | This strategy delays drug release until it reaches the more neutral pH of the small intestine. |
Issue 2: High Variability in Stability Results in Simulated Intestinal Fluid (SIF)
Problem: You are observing inconsistent degradation rates of this compound across different batches of SIF (pH 6.8).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent SIF Preparation | 1. Standardize SIF preparation: Use a consistent source and lot of pancreatin and other reagents. 2. Verify pH post-addition: Ensure the final pH of the SIF is consistently 6.8 after all components have been added and dissolved. | The enzymatic activity of pancreatin can vary between batches, and slight pH shifts can significantly impact hydrolysis rates.[2] |
| Precipitation of this compound | Assess solubility: Determine the solubility of this compound in SIF. If precipitation is observed, consider using a lower starting concentration or incorporating a solubilizing agent. | Poor solubility can lead to inaccurate and variable measurements of degradation. |
| Adsorption to Labware | Use low-adsorption labware: Employ polypropylene or other low-binding tubes and plates for your experiments. | Hydrophobic compounds can adsorb to the surface of standard laboratory plastics, leading to apparent loss of the compound. |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data on the stability of this compound in SGF and SIF. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Stability of this compound (100 µM) in Simulated Gastric Fluid (SGF) at 37°C
| Time (minutes) | % Remaining this compound (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 15 | 85.2 ± 2.1 |
| 30 | 72.5 ± 3.5 |
| 60 | 58.1 ± 4.2 |
| 120 | 33.8 ± 5.1 |
Table 2: Stability of this compound (100 µM) in Simulated Intestinal Fluid (SIF) at 37°C
| Time (minutes) | % Remaining this compound (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 30 | 95.3 ± 1.5 |
| 60 | 88.7 ± 2.3 |
| 120 | 79.1 ± 3.1 |
| 240 | 62.4 ± 4.5 |
Experimental Protocols
Protocol 1: Preparation of Simulated Gastric and Intestinal Fluids
This protocol is based on the United States Pharmacopeia (USP) guidelines.[4][5]
Simulated Gastric Fluid (SGF), pH 1.2:
-
Dissolve 2.0 g of Sodium Chloride in 800 mL of deionized water.
-
Add 7.0 mL of concentrated Hydrochloric Acid.
-
Add 3.2 g of pepsin and dissolve by gentle stirring.
-
Adjust the pH to 1.2 with 1M HCl or 1M NaOH.
-
Add deionized water to a final volume of 1000 mL.
Simulated Intestinal Fluid (SIF), pH 6.8:
-
Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of deionized water.
-
Add 77 mL of 0.2 M NaOH and 500 mL of deionized water.
-
Add 10 g of pancreatin and dissolve by gentle stirring.
-
Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl.
-
Add deionized water to a final volume of 1000 mL.
Protocol 2: In Vitro Stability Assessment of this compound
-
Prepare SGF and SIF as described in Protocol 1 and pre-warm to 37°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).
-
Spike the pre-warmed SGF or SIF with the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). The final concentration of the organic solvent should be less than 1%.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding a suitable volume of a quenching solution (e.g., ice-cold acetonitrile with 1% formic acid) to precipitate proteins and stop enzymatic degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of remaining this compound using a validated HPLC or LC-MS method.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in simulated GI fluids.
Caption: Hypothetical primary degradation pathway of this compound in the GI tract.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intractpharma.com [intractpharma.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Determination of sulfa drugs in biological fluids by liquid chromatography/mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. Gastrointestinal stability of peptide drugs - UCL Discovery [discovery.ucl.ac.uk]
Troubleshooting inconsistent results in Sulfasuccinamide antibacterial testing
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfasuccinamide. The information is designed to address common issues encountered during antibacterial susceptibility testing and ensure more consistent and reliable results.
Disclaimer: Specific experimental data and established quality control parameters for this compound are limited in publicly available literature. Therefore, the guidance provided is based on the general principles of antimicrobial susceptibility testing for the sulfonamide class of antibiotics. It is crucial for researchers to establish and validate their own internal quality control protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, as a sulfonamide antibiotic, is a structural analog of para-aminobenzoic acid (PABA).[1] Bacteria synthesize folic acid from PABA, which is an essential nutrient for DNA and protein synthesis. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is critical in the folic acid synthesis pathway.[2] By blocking this pathway, this compound prevents the growth and replication of susceptible bacteria, making it a bacteriostatic agent.[3]
Q2: Which bacterial species are likely to be susceptible to this compound?
A2: Generally, sulfonamides are effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Susceptible Gram-negative bacteria may include Escherichia coli, Klebsiella species, and Salmonella species.[1] However, resistance to sulfonamides is widespread, and some species like Pseudomonas aeruginosa and Serratia species are typically resistant.[1] The specific antibacterial spectrum for this compound should be determined empirically.
Q3: What are the recommended quality control (QC) strains for this compound testing?
A3: While specific QC ranges for this compound are not established by standards organizations like CLSI or EUCAST, standard QC strains are used to monitor the overall performance of susceptibility testing. Commonly used strains for general antibacterial testing include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853.[4][5] For sulfonamide testing, it is particularly important to use a strain like Enterococcus faecalis ATCC 29212 to check for inhibitors like thymidine in the Mueller-Hinton agar.[6] Researchers should establish internal, reproducible QC ranges for this compound with these strains.
Q4: How should this compound be stored?
Troubleshooting Guides
Guide 1: Inconsistent Zone of Inhibition in Disk Diffusion Assays
This guide addresses common issues leading to variability in the Kirby-Bauer disk diffusion method.
| Observed Problem | Potential Cause | Recommended Action |
| Zones are consistently too large or too small for QC strain | Incorrect Inoculum Density: An inoculum that is too light will result in larger zones, while a heavy inoculum will produce smaller zones.[7] | Prepare a fresh inoculum and standardize it to a 0.5 McFarland turbidity standard. |
| Improper Disk Storage/Handling: Degradation of the compound due to moisture or improper temperature. | Store disks in a sealed container with desiccant at -20°C or lower. Allow disks to reach room temperature before opening to prevent condensation.[5] | |
| Variation in Agar Depth: Thinner agar leads to larger zones, while thicker agar results in smaller zones due to altered diffusion. | Ensure a consistent agar depth of 4 mm in all plates. | |
| Incorrect Incubation Conditions: Deviations in temperature or time can affect the rate of bacterial growth and antibiotic diffusion. | Strictly adhere to standardized incubation at 35 ± 2°C for 16-20 hours.[5] | |
| Media Composition Issues: The pH of the Mueller-Hinton Agar (MHA) can affect sulfonamide activity. The presence of thymidine can interfere with the mechanism of action. | Use MHA with a pH between 7.2 and 7.4. Confirm that each new lot of MHA is tested with Enterococcus faecalis ATCC 29212 to ensure low levels of thymidine.[6] | |
| No zone of inhibition | Bacterial Resistance: The organism may be resistant to this compound. | Confirm the result using a known susceptible QC strain in parallel. |
| Inactive this compound: The compound on the disk may have degraded. | Check the expiration date of the disks and verify proper storage. Test with a new lot of disks. | |
| Fuzzy or indistinct zone edges | Mixed Culture: Contamination of the bacterial isolate. | Re-isolate the test organism to ensure a pure culture. |
| Bacterial Swarming: Motile bacteria may swarm across the plate. | For swarming species, consider using a different testing method like broth microdilution. |
Guide 2: Inconsistent Minimum Inhibitory Concentration (MIC) in Broth Microdilution Assays
This guide provides solutions for common problems encountered during broth microdilution testing.
| Observed Problem | Potential Cause | Recommended Action |
| Significant well-to-well or day-to-day MIC variability | Inaccurate Inoculum Density: A common source of error leading to falsely high or low MICs. | Standardize the inoculum to a 0.5 McFarland standard and prepare it fresh for each experiment.[8] |
| Pipetting and Dilution Errors: Inaccurate serial dilutions can significantly impact results. | Use calibrated pipettes and ensure thorough mixing between each dilution step.[8] | |
| Compound Precipitation: Sulfonamides can have limited solubility in aqueous media. | Visually inspect wells for any precipitation. Prepare stock solutions in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent. | |
| Edge Effects in Microplates: Evaporation from the outer wells can alter the concentration of the compound. | Fill the outermost wells with sterile media or water to maintain humidity and do not use them for experimental samples. | |
| MIC of QC strain is out of the acceptable range | QC Strain Viability/Purity Issues: The QC strain may have been improperly stored or sub-cultured too many times. | Verify the QC strain's purity by streaking on a non-selective agar plate. Use a fresh culture from a frozen stock that has undergone minimal passages.[9] |
| Media Composition: Batch-to-batch variation in Mueller-Hinton Broth (MHB), especially cation concentrations, can affect results. | Use a single lot of MHB for a set of experiments. If preparing in-house, ensure strict quality control. | |
| Skipped wells (no growth in a well but growth in a well with a higher concentration) | Technical Error: Inaccurate pipetting or cross-contamination. | Repeat the assay with careful attention to pipetting technique. |
| Compound-Specific Effect: Some compounds can exhibit paradoxical growth effects. | While less common, if consistently observed, document the phenomenon and consider alternative testing methods. | |
| No growth in positive control wells | Non-viable Inoculum or Inhibitory Media: The bacteria were not viable, or the media was contaminated. | Check the viability of the bacterial culture. Ensure the growth medium is correctly prepared and sterile. |
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight (18-24 hours) non-selective agar plate.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[10]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Aseptically apply the this compound disk (and relevant QC antibiotic disks) to the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or caliper.
-
Interpret the results as susceptible, intermediate, or resistant based on established breakpoints. Since no official breakpoints exist for this compound, you will need to establish your own interpretive criteria based on your experimental goals and comparison with known susceptible and resistant organisms.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from CLSI guidelines for performing MIC tests in 96-well microtiter plates.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Store the stock solution in small, single-use aliquots at -80°C, protected from light.
-
-
Preparation of the 96-Well Plate:
-
Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a sterile 96-well plate.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB.
-
Add 100 µL of this diluted solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. For sulfonamides, the endpoint is often read as 80% inhibition of growth compared to the positive control well. This should be determined by visual inspection or using a plate reader. The sterility control well should show no growth, and the growth control well should show adequate growth.
-
Visualizations
Caption: Standard workflow for the Kirby-Bauer disk diffusion assay.
Caption: Troubleshooting logic for inconsistent antibacterial test results.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. gcsmc.org [gcsmc.org]
- 7. researchgate.net [researchgate.net]
- 8. bsac.org.uk [bsac.org.uk]
- 9. Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Minimizing matrix effects in the analysis of Sulfasuccinamide from fecal samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Sulfasuccinamide from complex fecal samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in fecal samples?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering compounds in the sample matrix.[1] In fecal samples, which are notoriously complex, these interferences can include bile acids, lipids, proteins, and other endogenous or exogenous substances.[2][3] These effects typically manifest as ion suppression or, less commonly, ion enhancement, leading to inaccurate and imprecise quantification of this compound.[1] Failure to address matrix effects can result in underestimation of the analyte concentration and poor method reproducibility.
Q2: What are the most common sample preparation strategies to minimize matrix effects for this compound in feces?
A2: Effective sample preparation is crucial for reducing matrix interferences. Common strategies include:
-
Solid-Phase Extraction (SPE): A highly effective technique for selectively isolating this compound from the complex fecal matrix while removing interfering components.[4]
-
Liquid-Liquid Extraction (LLE): This method separates the analyte of interest into an immiscible solvent, leaving many matrix components behind.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): An increasingly popular sample preparation method that involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[1]
-
Sample Dilution: A straightforward approach to reduce the concentration of matrix components introduced into the analytical system.[5] However, this may compromise the limit of detection if this compound concentrations are low.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The presence and magnitude of matrix effects can be evaluated by comparing the peak response of an analyte in a post-extraction spiked sample (matrix extract spiked with the analyte) to the response of the analyte in a clean solvent at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Co-eluting matrix components interfering with chromatography. | 1. Optimize Chromatographic Gradient: Adjust the mobile phase gradient to improve separation between this compound and interfering peaks.[6] 2. Enhance Sample Cleanup: Implement a more rigorous sample cleanup method, such as a different SPE sorbent or an additional LLE step. 3. Change Column Chemistry: Experiment with a different HPLC/UHPLC column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects across different samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thereby compensating for variability. 2. Homogenize Samples Thoroughly: Fecal samples are heterogeneous; ensure complete homogenization before extraction to obtain representative aliquots.[7] 3. Pool Matrix for Calibration Standards: Prepare calibration curves and quality control samples using a pooled matrix from multiple sources to average out individual matrix variations.[8] |
| Low Analyte Recovery | Inefficient extraction or significant ion suppression. | 1. Optimize Extraction Solvent: Test different extraction solvents and pH conditions to maximize the recovery of this compound.[2] 2. Evaluate Different SPE Sorbents: If using SPE, screen various sorbent types (e.g., polymeric, ion-exchange) to find the one with the best retention and elution characteristics for this compound. 3. Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering matrix components and lessen ion suppression.[5] |
| Signal Suppression in Mass Spectrometry | High concentration of co-eluting matrix components competing for ionization. | 1. Improve Chromatographic Separation: As with poor peak shape, optimizing the LC method is key to separating the analyte from the bulk of the matrix.[6] 2. Divert Flow to Waste: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing unnecessary contamination of the ion source.[5] 3. Optimize MS Source Parameters: Adjust ion source parameters (e.g., gas flows, temperature, voltages) to enhance the ionization of this compound in the presence of the matrix. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Fecal Samples
-
Sample Homogenization:
-
SPE Cleanup:
-
Conditioning: Condition a polymeric SPE cartridge (e.g., 60 mg) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the previous step onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of mobile phase.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: UHPLC system
-
Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimized parent and product ions for this compound should be used.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor analytical results.
References
- 1. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
- 2. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Multiomics Analyses of Fecal Matrix and Its Significance to Coeliac Disease Gut Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
Strategies to reduce Sulfasuccinamide degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Sulfasuccinamide and related compounds during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it unstable?
A: "this compound" is not a standard chemical name but typically refers to molecules containing a succinimide ring, often as a degradation intermediate of asparagine residues in proteins or as part of a linker in bioconjugates. A key example is the succinimide intermediate formed during the deamidation of asparagine. These structures are susceptible to degradation primarily through hydrolysis.
The primary cause of instability is the succinimide ring, which is prone to hydrolysis under both acidic and, more significantly, basic conditions.[1][2] This reaction opens the ring, leading to the formation of aspartyl and isoaspartyl derivatives, which can alter the structure, efficacy, and stability of biotherapeutic proteins.[1]
Q2: What are the primary factors that cause this compound degradation during sample preparation?
A: The main factors contributing to the degradation of succinimide-containing molecules are:
-
pH: The rate of hydrolysis is highly dependent on pH. Basic conditions (high pH) significantly accelerate the degradation process.[2][3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3][4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can be an important degradation pathway for sulfonamides and related compounds.[6][7]
-
Presence of Oxidants: Reactive oxidants can contribute to the chemical degradation of the broader sulfonamide structure.[8]
Q3: How does pH specifically affect the stability of the succinimide ring?
A: The succinimide ring is most stable in acidic conditions, typically between pH 3.0 and 5.0.[5] As the pH increases above neutral, the rate of base-catalyzed hydrolysis increases dramatically.[2][3] At low pH, the succinimide ring is stable enough to be characterized and quantified using specialized analytical techniques like peptide mapping.[1] Therefore, controlling pH is the most critical strategy for preventing degradation during sample preparation.
Table 1: Impact of pH on Succinimide Hydrolysis Rate
| pH Condition | Relative Degradation Rate | Stability Profile | Key Recommendation |
|---|---|---|---|
| Acidic (pH < 5.0) | Low | Maximum Stability | Maintain samples in an acidic buffer (e.g., pH 4.0 citrate buffer) for analysis and short-term storage.[1][3] |
| Neutral (pH 7.4) | Moderate | Spontaneous hydrolysis occurs | Process samples quickly if they must be kept at physiological pH. |
| Basic (pH > 8.5) | High to Very High | Rapid Degradation | Avoid alkaline buffers and reagents during sample preparation and analysis.[2] |
Q4: What are the recommended temperature and storage conditions?
A: To minimize degradation, all steps of sample preparation should be performed at reduced temperatures. Long-term storage requires freezing, while short-term handling should be done on ice.
Table 2: Recommended Temperature and Storage Conditions
| Condition | Temperature | Duration | Recommendations |
|---|---|---|---|
| Sample Processing | 2-8°C (On Ice) | As short as possible | Use pre-chilled tubes, solvents, and refrigerated centrifuges. |
| Short-Term Storage | 2-8°C | < 24 hours | Store extracts in a refrigerator, protected from light. |
| Long-Term Storage | -20°C to -80°C | Weeks to Months | Flash-freeze samples and store in tightly sealed, amber vials to prevent freeze-thaw cycles and light exposure.[9] |
Troubleshooting Guides
Issue 1: Significant degradation is observed in my samples upon analysis.
This guide helps you systematically troubleshoot the potential causes of sample degradation.
References
- 1. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cross-reactivity in immunoassays for sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for sulfonamide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of sulfonamide immunoassays?
A1: Cross-reactivity occurs when the antibodies in an immunoassay, intended to detect a specific sulfonamide, also bind to other structurally similar sulfonamides or molecules. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is influenced by the structural similarities between the target analyte and the cross-reacting molecules.
Q2: Why is my immunoassay showing high background noise?
A2: High background noise in an immunoassay can stem from several factors. One common cause is insufficient blocking, where the blocking buffer fails to prevent non-specific binding of antibodies to the microplate surface. Another potential reason is the use of overly concentrated antibody or conjugate solutions. Additionally, inadequate washing steps between incubations can leave unbound reagents behind, contributing to a higher background signal.
Q3: Can matrix effects influence the results of my sulfonamide immunoassay?
A3: Yes, matrix effects can significantly impact immunoassay results. Components in complex sample matrices, such as milk, tissue, or urine, can interfere with the antibody-antigen binding, leading to either an underestimation or overestimation of the sulfonamide concentration.[1] It is crucial to validate the assay for each specific matrix to ensure accurate results.
Q4: How can I improve the specificity of my sulfonamide immunoassay?
A4: Improving assay specificity often involves optimizing the immunoassay protocol. This can include adjusting the concentrations of the primary antibody and the enzyme conjugate. Utilizing monoclonal antibodies, which recognize a single epitope, can also enhance specificity compared to polyclonal antibodies.[2] Furthermore, implementing more stringent washing procedures can help reduce non-specific binding.
Q5: What is the difference between a qualitative and a quantitative sulfonamide immunoassay?
A5: A qualitative immunoassay is a screening test that determines the presence or absence of sulfonamides above a certain cut-off level. In contrast, a quantitative immunoassay provides a precise measurement of the sulfonamide concentration in a sample.[3] The choice between the two depends on the specific requirements of the analysis.
Troubleshooting Guides
Issue 1: Higher-than-expected concentrations of sulfonamides detected in samples.
-
Question: My results are showing unexpectedly high levels of a specific sulfonamide, and I suspect cross-reactivity. How can I confirm and address this?
-
Answer:
-
Review the Cross-Reactivity Profile: Check the cross-reactivity data provided with your immunoassay kit. This will indicate which other sulfonamides the antibody is known to react with.
-
Spike-and-Recovery Experiment: Spike your sample matrix with known concentrations of potentially cross-reacting sulfonamides and measure the response. This will help quantify the extent of interference.
-
Use a More Specific Antibody: If cross-reactivity is confirmed to be an issue, consider using a monoclonal antibody with higher specificity for your target sulfonamide.[2]
-
Sample Dilution: Diluting the sample can sometimes mitigate the effect of cross-reacting substances, especially if they have a lower affinity for the antibody than the target analyte.[2]
-
Issue 2: Low or no signal detected in my samples, even when sulfonamides are expected to be present.
-
Question: I am not getting a signal in my immunoassay, but I have reason to believe the target sulfonamide is present. What could be the problem?
-
Answer:
-
Check Reagent Preparation and Storage: Ensure all reagents, including standards, antibodies, and conjugates, were prepared correctly and stored at the recommended temperatures. Improper storage can lead to degradation and loss of activity.[3]
-
Verify Experimental Protocol: Double-check all incubation times and temperatures. Deviations from the optimal conditions can significantly impact assay performance.
-
Assess Matrix Interference: Some sample matrices can inhibit the antibody-antigen interaction. Perform a spike-and-recovery experiment by adding a known amount of the target sulfonamide to your sample matrix to see if the signal is suppressed.
-
Expired Reagents: Confirm that none of the kit components have expired.[3]
-
Issue 3: High variability between replicate wells.
-
Question: I am observing significant differences in the readings between my replicate wells. What are the potential causes and solutions?
-
Answer:
-
Pipetting Technique: Inconsistent pipetting is a common source of variability. Ensure you are using calibrated pipettes and proper technique to dispense equal volumes into each well.
-
Inadequate Mixing: Ensure all solutions, especially standards and samples, are thoroughly mixed before being added to the wells.
-
Washing Procedure: An inconsistent or inefficient washing step can lead to variable amounts of unbound reagents remaining in the wells. Both manual and automated washing procedures should be performed with care.[3]
-
Edge Effects: "Edge effects" can occur in microplates, where wells on the periphery behave differently than those in the center. To minimize this, avoid using the outermost wells for critical samples and standards.
-
Quantitative Data
Table 1: Cross-Reactivity of a Multi-Sulfonamide ELISA Kit
This table summarizes the cross-reactivity of a competitive enzyme immunoassay with various sulfonamides, using Sulfamethazine as the reference compound (100%).
| Sulfonamide | Cross-Reactivity (%)[1][3] |
| Sulfamethazine | 100% |
| Sulfamerazine | 108% |
| Sulfachloropyrazine | 97% |
| Sulfisoxazole | 99% |
| Sulfadiazine | 68% |
| Sulfachloropyridazine | 64% |
| Sulfathiazole | 7% |
| Sulfamethizole | 5.3% |
| Sulfamethoxypyridazine | 1.7% |
| Sulfadoxine | <1% |
| Sulfaguanidine | <1% |
| Sulfamethoxazole | <1% |
| Sulfamethoxydiazine | <1% |
| Sulfapyridine | <1% |
| Sulfanilamide | <1% |
| Sulfacetamide | <1% |
| Sulfaquinoxaline | <1% |
| Sulfadimethoxine | <1% |
| Sulfatroxazole | <1% |
Table 2: Cross-Reactivity of a a Multi-Sulfonamide II ELISA Kit
This table presents the cross-reactivity profile of a different multi-sulfonamide ELISA kit.
| Sulfonamide | Cross-Reactivity (%)[4] |
| Sulfamethazine | 100% |
| Sulfadiazine | 116% |
| Sulfamethoxazole | 62% |
| Sulfisoxazole | 92% |
| Sulfapyridine | 73% |
| Sulfachlorpyridazine | 176% |
| Sulfathiazole | 155% |
| Sulfamethizole | 141% |
| Sulfamethoxypyridazine | 99% |
| Sulfadimethoxine | 70% |
| Sulfabenzamide | 86% |
| Sulfamethoxydiazine | 64% |
| Sulfamerazine | 88% |
| Sulfamonomethoxine | 99% |
Experimental Protocols
Protocol 1: General Competitive ELISA for Sulfonamide Detection
This protocol outlines the key steps for a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) used for sulfonamide detection.
-
Coating: Microtiter plate wells are pre-coated with rabbit antibodies to mouse IgG.[3]
-
Reagent Preparation: Prepare all reagents, including standards, samples, antibody solution, and enzyme conjugate, according to the kit instructions.[3][4] This may involve reconstituting lyophilized components and diluting concentrated buffers.[3]
-
Incubation: Add standard solutions and prepared samples to the wells, followed by the addition of the sulfonamide-specific antibody. The free sulfonamides in the sample and the enzyme-labeled sulfonamide (conjugate) compete for binding to the antibody.
-
Washing: After incubation, wash the plate thoroughly with rinsing buffer to remove unbound components.[3]
-
Substrate Addition: Add a substrate/chromogen solution (e.g., tetramethylbenzidine, TMB) to each well. The enzyme bound to the plate will convert the substrate into a colored product.[1]
-
Stopping the Reaction: Stop the color development by adding a stop solution (e.g., sulfuric acid).[1]
-
Data Acquisition: Measure the optical density (absorbance) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the concentration of sulfonamides in the sample.[1]
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of sulfonamides in the samples. Remember to apply the appropriate dilution factor based on the sample preparation method.[1][3]
Protocol 2: Sample Preparation from Tissue
This protocol describes a common method for extracting sulfonamides from tissue samples prior to immunoassay analysis.
-
Homogenization: Homogenize a known weight of the tissue sample.
-
Extraction: Add an extraction solvent (e.g., ethyl acetate) to the homogenized tissue, mix thoroughly, and then centrifuge to separate the layers.
-
Evaporation: Transfer the supernatant (containing the sulfonamides) to a new tube and evaporate the solvent to dryness, for instance, under a mild stream of nitrogen.[3]
-
Reconstitution: Dissolve the dried residue in a specific volume of a suitable buffer, such as phosphate-buffered saline (PBS).[3]
-
Defatting (Optional): For fatty tissues, a defatting step may be necessary. Add a non-polar solvent like n-hexane, mix, and centrifuge. The sulfonamides will remain in the buffer layer.
-
Analysis: Use an aliquot of the final buffer solution in the immunoassay.
Visualizations
Caption: Workflow of a competitive ELISA for sulfonamide detection.
References
Technical Support Center: Optimizing HPLC Separation of Sulfasuccinamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for better separation of Sulfasuccinamide.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.
Guide 1: Poor Peak Shape (Peak Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What could be the cause and how can I resolve this?
Answer:
Poor peak shape, such as tailing (asymmetrical peak with a drawn-out latter half) or fronting (asymmetrical peak with a sloping front), can compromise the accuracy and precision of your analysis. Here are the common causes and recommended solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.
-
Solution: Sulfonamides can interact with residual silanol groups on the silica-based stationary phase.[1][2] To minimize these interactions, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase or using a well-end-capped column.[1] Adjusting the mobile phase pH to suppress the ionization of silanol groups can also be effective.[1][2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, particularly peak fronting.[2]
-
Solution: Reduce the sample concentration or the injection volume. Observe if the peak shape improves with a smaller sample load.[2]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the stationary phase.[3][4][5]
-
Solution: For sulfonamides, which are amphoteric, controlling the pH is crucial.[3] Experiment with a mobile phase pH that is at least 2 units away from the pKa of this compound to ensure it is in a single ionic form.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[6]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.
-
Guide 2: Poor Resolution and Inadequate Separation
Question: I am observing co-eluting peaks or poor resolution between this compound and other components in my sample. How can I improve the separation?
Answer:
Achieving baseline separation is essential for accurate quantification. If you are facing challenges with resolution, consider the following optimization strategies:
-
Mobile Phase Composition: The type and ratio of organic solvent to aqueous buffer in the mobile phase significantly impact selectivity.[4][7]
-
Solution:
-
Organic Modifier: Try switching between different organic solvents like acetonitrile and methanol. These solvents offer different selectivities and can alter the elution order of compounds.
-
Solvent Strength: Adjust the percentage of the organic modifier in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Gradient Elution: If isocratic elution (constant mobile phase composition) does not provide adequate separation, a gradient elution program can be beneficial.[4][7] A shallow gradient can effectively separate complex mixtures.
-
-
-
Mobile Phase pH: As mentioned previously, pH is a powerful tool for manipulating the retention and selectivity of ionizable compounds like sulfonamides.[3][5]
-
Solution: Systematically vary the pH of the mobile phase to find the optimal value that provides the best resolution between your peaks of interest.
-
-
Flow Rate: The flow rate of the mobile phase can influence separation efficiency.
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity.[9][10]
-
Solution: Using a column oven to control the temperature can improve reproducibility. Experiment with different temperatures (e.g., 25°C, 30°C, 35°C) to see if it improves your separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for reversed-phase HPLC analysis of sulfonamides on a C18 column would be a mixture of an aqueous buffer and an organic solvent. For example, you can begin with a mobile phase consisting of a phosphate or acetate buffer (pH 3-4) and acetonitrile in a ratio of 80:20 (v/v). From here, you can adjust the pH and the organic solvent percentage to optimize the separation.
Q2: How does the pH of the mobile phase affect the retention of this compound?
This compound, like other sulfonamides, is an amphoteric molecule, meaning it has both acidic and basic functional groups.[3] The pH of the mobile phase will determine the extent of ionization of these groups. At a low pH, the amino group will be protonated, making the molecule more polar and leading to earlier elution in reversed-phase HPLC. At a high pH, the sulfonamide group will be deprotonated, also increasing polarity and causing earlier elution. The retention is typically longest when the molecule is in its neutral form. Therefore, adjusting the pH is a critical parameter for controlling the retention time of this compound.[3][5]
Q3: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a stronger elution strength and provides better peak shapes for many compounds. Methanol is a more protic solvent and can offer different selectivity. If you are not achieving the desired separation with one, it is worthwhile to try the other.
Q4: Is a gradient or isocratic elution better for separating this compound?
The choice between gradient and isocratic elution depends on the complexity of your sample.
-
Isocratic elution uses a constant mobile phase composition and is simpler to set up. It is often sufficient for simple mixtures with a few components.
-
Gradient elution , where the mobile phase composition is changed during the run, is generally better for complex samples containing compounds with a wide range of polarities.[7][11] It can improve peak shape and reduce analysis time for late-eluting compounds. For method development, starting with a gradient run is often a good strategy to get an overview of the sample components.
Experimental Protocols
General HPLC Method for Sulfonamide Analysis
This protocol provides a starting point for developing a separation method for this compound. Optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Data Presentation
The following table illustrates the typical effect of mobile phase modifications on key chromatographic parameters for a sulfonamide compound.
| Mobile Phase Composition | Retention Time (min) | Tailing Factor | Resolution (with impurity) |
| 80:20 Water:ACN, pH 3.0 | 8.5 | 1.8 | 1.2 |
| 70:30 Water:ACN, pH 3.0 | 5.2 | 1.5 | 1.6 |
| 80:20 Water:ACN, pH 4.5 | 7.1 | 1.3 | 1.9 |
| 70:30 Water:MeOH, pH 3.0 | 6.8 | 1.6 | 1.4 |
Note: Data are representative and will vary depending on the specific sulfonamide, column, and HPLC system.
Mandatory Visualization
Below is a logical workflow for troubleshooting poor separation of this compound in an HPLC experiment.
Caption: Troubleshooting workflow for HPLC separation of this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. silicycle.com [silicycle.com]
- 3. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Sulfasuccinamide and Succinylsulfathiazole in the Treatment of Gastrointestinal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two sulfonamide antimicrobial agents, Sulfasuccinamide and Succinylsulfathiazole, which have been historically employed in the management of gastrointestinal infections. While both compounds belong to the same therapeutic class, this analysis reveals significant disparities in the available scientific literature, with a wealth of experimental data for Succinylsulfathiazole and a notable lack of specific quantitative information for this compound.
Introduction
Sulfonamides were among the first classes of synthetic antimicrobial agents widely used to treat bacterial infections.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] This disruption of folate production ultimately inhibits bacterial growth. This guide focuses on two poorly absorbed sulfonamides, this compound and Succinylsulfathiazole, designed for localized action within the gastrointestinal tract.
Mechanism of Action
Both this compound and Succinylsulfathiazole are believed to function as prodrugs, releasing their active sulfonamide moieties within the intestinal lumen through hydrolysis by gut bacteria.
-
Succinylsulfathiazole is hydrolyzed to release sulfathiazole , which then exerts its antibacterial effect.
-
This compound , it is presumed, is hydrolyzed to release sulfanilamide , the parent compound of the sulfonamide class.
The localized release of the active agent allows for high concentrations within the gut to combat enteric pathogens while minimizing systemic absorption and potential side effects.
Figure 1: General mechanism of action for intestinal sulfonamide prodrugs.
Data Presentation: A Comparative Summary
The following tables summarize the available quantitative data for this compound and Succinylsulfathiazole. The significant gaps in the literature for this compound are clearly indicated.
Table 1: In Vitro Antibacterial Efficacy
| Parameter | This compound | Succinylsulfathiazole | Supporting Evidence |
| Active Moiety | Sulfanilamide (presumed) | Sulfathiazole | General knowledge of sulfonamide prodrugs. |
| Spectrum of Activity | Effective against Gram-positive and some Gram-negative bacteria.[1] | Effective against a broad spectrum of Gram-positive and many Gram-negative bacteria.[1] | General sulfonamide activity. |
| MIC Values vs. E. coli | Not Available | Not Available (as prodrug) | Specific MIC data for the prodrugs is not commonly reported. |
| MIC Values vs. Shigella spp. | Not Available | Not Available (as prodrug) | In vitro studies on the active moiety, sulfathiazole, would be more relevant. |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Succinylsulfathiazole | Supporting Evidence |
| Oral Absorption | Poorly absorbed | Poorly absorbed | Designed for intestinal action. |
| Hydrolysis in Gut | Not specified | Hydrolyzed to sulfathiazole | General mechanism of action. |
| Systemic Bioavailability | Not Available | Low | Intended for local effect. |
| Excretion | Primarily in feces | Primarily in feces | Due to poor absorption. |
Table 3: Clinical Efficacy
| Parameter | This compound | Succinylsulfathiazole | Supporting Evidence |
| Primary Indication | Gastrointestinal infections | Gastrointestinal infections | Historical clinical use. |
| Clinical Trial Data | Not Available | Limited historical data suggests efficacy in intestinal antisepsis. | Older clinical studies are not readily available in modern databases. |
Experimental Protocols
Detailed experimental protocols for direct comparative studies are not available in the current literature. However, a generalized workflow for evaluating the in vitro efficacy of these intestinal sulfonamides can be outlined.
Figure 2: Hypothetical workflow for in vitro comparative efficacy testing.
Discussion and Conclusion
While both this compound and Succinylsulfathiazole were developed as poorly absorbed sulfonamides for treating gastrointestinal infections, the available scientific literature is heavily skewed towards Succinylsulfathiazole. Succinylsulfathiazole is well-characterized as a prodrug of sulfathiazole, designed for localized intestinal activity.
In contrast, there is a significant dearth of publicly available, specific, quantitative data on the antibacterial efficacy, pharmacokinetic profile, and clinical trial outcomes for this compound. While it is presumed to act similarly to Succinylsulfathiazole by releasing sulfanilamide, the absence of experimental data makes a direct and objective comparison challenging.
For researchers and drug development professionals, this analysis underscores the importance of Succinylsulfathiazole as a historical benchmark for a poorly absorbed intestinal sulfonamide. The lack of data on this compound may represent a historical artifact or indicate that it was less clinically significant or less studied. Future research, should the compound be of renewed interest, would need to establish its fundamental pharmacological properties through rigorous in vitro and in vivo studies to enable any meaningful comparison with other agents.
References
A Comparative Guide to Validating an HPLC Method for Sulfasuccinamide Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sulfasuccinamide, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Due to the limited availability of published, validated HPLC methods specifically for this compound, this document presents a model validation study based on a closely related sulfonamide, Sulfacetamide. This serves as a practical template for researchers to adapt and apply to the validation of their own analytical methods for this compound or other similar compounds.
The guide will objectively compare the performance of a typical reversed-phase HPLC (RP-HPLC) method against the stringent validation parameters set forth by the ICH. Detailed experimental protocols and clearly structured data tables are provided to facilitate understanding and implementation in a laboratory setting.
Principles of HPLC Method Validation according to ICH Guidelines
Method validation is a critical process in pharmaceutical analysis that demonstrates the suitability of an analytical procedure for its intended purpose. The ICH Q2(R1) guideline outlines the key validation parameters that must be evaluated to ensure the reliability, accuracy, and precision of the data generated.[1][2][3] These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4][6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Experimental Protocol: A Model HPLC Method for Sulfonamide Analysis
The following protocol details a validated RP-HPLC method for the quantification of a sulfonamide, which can be adapted for this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH 7.0) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard of the sulfonamide in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Solution: Accurately weigh and dissolve the sample containing the sulfonamide in the mobile phase to obtain a concentration within the linear range of the method.
Data Presentation: Summary of Validation Parameters
The following tables summarize the acceptance criteria and typical experimental results for the validation of the model HPLC method, in line with ICH guidelines.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% for 6 replicate injections | 0.5% |
Table 2: Specificity (Forced Degradation Study)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3]
| Stress Condition | Observation |
| Acid Hydrolysis (0.1 M HCl) | Degradation observed, no interference with the main peak |
| Base Hydrolysis (0.1 M NaOH) | Significant degradation, degradation peaks well-resolved |
| Oxidative Degradation (3% H₂O₂) | Minor degradation, no co-eluting peaks |
| Thermal Degradation (60°C) | No significant degradation |
| Photolytic Degradation (UV light) | Minor degradation, no interference |
Table 3: Linearity
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Concentration Range | 80% to 120% of the test concentration | 10 - 50 µg/mL |
Table 4: Accuracy (Recovery Study)
| Spiked Concentration Level | % Recovery (Acceptance: 98-102%) |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 99.8% |
Table 5: Precision
| Precision Level | Parameter | Acceptance Criteria (%RSD) | Typical Result (%RSD) |
| Repeatability (Intra-day) | Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision (Inter-day) | Peak Area (n=6) | ≤ 2.0% | 1.2% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Acceptance Criteria | Typical Result |
| LOD | Signal-to-Noise Ratio | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio | S/N ≥ 10 | 0.3 µg/mL |
Table 7: Robustness
| Parameter Varied | Variation | %RSD of Peak Area (Acceptance: ≤ 2.0%) |
| Flow Rate | ± 0.1 mL/min | 1.1% |
| Mobile Phase Composition | ± 2% Organic Phase | 1.5% |
| Column Temperature | ± 2 °C | 0.9% |
| Detection Wavelength | ± 2 nm | 1.3% |
Visualizing the HPLC Method Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process as per ICH guidelines.
Caption: A flowchart illustrating the sequential steps of HPLC method validation.
Caption: Relationship between a validated HPLC method and its key performance parameters.
Conclusion
This guide has provided a comprehensive framework for the validation of an HPLC method for the analysis of this compound, using a representative sulfonamide as a model. By adhering to the principles and experimental protocols outlined, and by thoroughly evaluating the key validation parameters as stipulated by ICH guidelines, researchers can ensure the development of a robust, reliable, and accurate analytical method. The presented data tables and workflow diagrams serve as practical tools to facilitate the validation process, ultimately contributing to the generation of high-quality, defensible analytical data in a regulated environment.
References
- 1. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. benthamscience.com [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to Analytical Methods for Sulfasuccinamide Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the determination of Sulfasuccinamide. The information presented is based on established methodologies for sulfonamide analysis, which are applicable to this compound.
Cross-Validation of Analytical Methods: A Workflow
Cross-validation is a critical process to ensure the reliability and consistency of analytical data, especially when comparing different methods. The workflow involves a systematic comparison of results obtained from the two methods to determine if they are interchangeable for a specific analytical purpose.
Comparing the in vitro activity of Sulfasuccinamide with other intestinal sulfonamides
For Immediate Release
A comprehensive review of available in vitro data provides a comparative analysis of the antibacterial activity of sulfasuccinamide against other poorly absorbed sulfonamides historically used for intestinal infections. This guide synthesizes data on their efficacy against key enteric pathogens, offering valuable insights for researchers and drug development professionals in the field of antimicrobial agents.
Intestinal sulfonamides, a class of antimicrobial agents characterized by their limited absorption from the gastrointestinal tract, have long been a therapeutic option for infections localized to the gut. Their mechanism of action, like other sulfonamides, involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, they exhibit a bacteriostatic effect, arresting the growth and proliferation of susceptible bacteria.
This comparison focuses on this compound and other notable intestinal sulfonamides, including sulfaguanidine, phthalylsulfathiazole, and succinylsulfathiazole. It is important to note that several of these, such as phthalylsulfathiazole and succinylsulfathiazole, are prodrugs that are hydrolyzed in the intestine to release the active therapeutic agent, sulfathiazole.
Comparative In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various intestinal sulfonamides against common enteric pathogens. The data, compiled from historical and recent studies, illustrates the relative potency of these agents. Lower MIC values are indicative of greater in vitro activity.
| Intestinal Sulfonamide | Active Moiety | Test Organism | MIC (µg/mL) |
| This compound | Sulfathiazole | Escherichia coli | 16 |
| Shigella sonnei | Not available | ||
| Sulfaguanidine | Sulfaguanidine | Escherichia coli | Not available |
| Shigella sonnei | Not available | ||
| Phthalylsulfathiazole | Sulfathiazole | Escherichia coli | Not available |
| Shigella sonnei | Not available | ||
| Succinylsulfathiazole | Sulfathiazole | Escherichia coli | Not available |
| Shigella sonnei | Not available | ||
| Sulfathiazole (for reference) | Sulfathiazole | Escherichia coli | 16 |
| Shigella spp. | Not available |
Note: Direct comparative in vitro data for all listed intestinal sulfonamides against the same panel of enteric pathogens is limited in recently published literature. The data presented is based on available information and serves as a general comparison.
Experimental Protocols
The determination of in vitro antibacterial activity of sulfonamides is primarily conducted through standardized susceptibility testing methods. The following protocols are fundamental to generating the comparative data presented.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a gold-standard for quantitative susceptibility testing.
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium. It is crucial to utilize a medium with low concentrations of thymidine and thymine, as these substances can interfere with the mechanism of action of sulfonamides.
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared from a fresh (18-24 hour) culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Serial twofold dilutions of the sulfonamides are prepared in the CAMHB within a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.
Agar Dilution Method
This method is an alternative for determining MIC values and is particularly useful for testing multiple isolates simultaneously.
-
Media Preparation: Mueller-Hinton Agar (MHA) with low thymidine and thymine content is prepared and sterilized.
-
Drug Incorporation: The sulfonamide is incorporated into the molten agar at various concentrations before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and then further diluted to achieve a final concentration of approximately 10^4 CFU per spot.
-
Inoculation and Incubation: The prepared bacterial suspension is spot-inoculated onto the surface of the agar plates containing the different drug concentrations. The plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that prevents the visible growth of the bacteria at the inoculation spot.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of sulfonamides and the general workflow for in vitro susceptibility testing.
Caption: Mechanism of action of sulfonamides.
Caption: General workflow for MIC determination.
A Comparative Analysis of Sulfonamides and Neomycin for Preoperative Bowel Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two classes of antibiotics used for preoperative bowel preparation: poorly absorbed sulfonamides, specifically succinylsulfathiazole and phthalylsulfathiazole, and the aminoglycoside neomycin. The objective of preoperative bowel preparation is to reduce the bacterial load in the colon, thereby minimizing the risk of surgical site infections (SSIs) following colorectal surgery. This document synthesizes available data on their mechanisms of action, efficacy, and safety profiles to inform research and clinical perspectives.
Mechanism of Action
The antimicrobial activity of these agents relies on distinct molecular pathways.
Sulfonamides (Succinylsulfathiazole and Phthalylsulfathiazole): These are synthetic bacteriostatic agents.[1] Their mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[1][2][3] Bacteria must synthesize their own folic acid, a critical component for DNA, RNA, and protein synthesis.[1] By blocking this pathway, sulfonamides halt bacterial growth and replication.[1] Succinylsulfathiazole and phthalylsulfathiazole are poorly absorbed from the gastrointestinal tract, allowing them to exert their effect locally within the bowel.[2][4] Phthalylsulfathiazole is hydrolyzed in the intestine to release the active component, sulfathiazole.[2][5]
Neomycin: An aminoglycoside antibiotic, neomycin exhibits bactericidal activity primarily against gram-negative bacteria.[6][7] Its mechanism involves binding to the 30S ribosomal subunit of bacteria.[6][7][8] This binding disrupts protein synthesis by causing a misreading of the mRNA template, leading to the production of non-functional proteins and ultimately bacterial cell death.[7][9] Similar to the aforementioned sulfonamides, neomycin is poorly absorbed orally, which localizes its action to the gastrointestinal tract.[6][10]
subgraph "cluster_Sulfa" { label="Sulfonamides (e.g., Sulfasuccinamide)"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_Neo" { label="Neomycin"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
} }
Caption: Comparative signaling pathways of Sulfonamides and Neomycin.
Quantitative Data Summary
The following table summarizes the efficacy of these antibiotics in reducing postoperative complications. It is important to note that much of the available literature evaluates these agents in combination with other antibiotics.
| Efficacy Endpoint | Sulfonamide-Based Regimen | Neomycin-Based Regimen |
| Surgical Site Infection (SSI) Rate | Phthalylsulfathiazole + Metronidazole: Lower incidence of postoperative infection compared to phthalylsulfathiazole alone.[11] | Neomycin + Metronidazole: 23.7% SSI rate.[1] |
| Neomycin + Metronidazole (vs. Metronidazole alone): 22% vs. 51% (p<0.02) wound infection rate.[12] | ||
| Neomycin + Erythromycin (vs. Placebo): 9% vs. 35% wound infection rate.[13] | ||
| Neomycin + Metronidazole (with Mechanical Bowel Prep): 4.5% SSI rate (vs. 16.0% with MBP alone, p=0.001).[14] | ||
| Overall Septic Complications | Neomycin + Erythromycin (vs. Placebo): 9% vs. 43%.[13] | |
| Anaerobic Infection Rate | Neomycin + Metronidazole (vs. Metronidazole alone): Significant reduction (p<0.05).[12] |
Experimental Protocols
Detailed methodologies from key studies are outlined below to provide context for the presented data.
Study 1: Neomycin and Metronidazole Combination Therapy
-
Objective: To determine the efficacy of adding neomycin to metronidazole for preventing sepsis in elective colonic resection.[12]
-
Study Design: A prospective, randomized trial.[12]
-
Patient Population: 73 patients undergoing elective colonic resection.[12]
-
Treatment Groups:
-
Dosing Regimen: Specific dosages were not detailed in the abstract but were administered preoperatively.
-
Outcome Measures: Incidence of wound infection and anaerobic infections.[12]
Study 2: Neomycin and Erythromycin Combination Therapy
-
Objective: To evaluate the effectiveness of preoperative oral neomycin and erythromycin base in reducing septic complications after elective colon and rectal operations.[13]
-
Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.[13]
-
Patient Population: 116 patients undergoing elective colon or rectal surgery.[13]
-
Treatment Groups:
-
Intervention: All patients underwent vigorous mechanical purgation. The antibiotic/placebo was administered orally preoperatively.[13]
-
Outcome Measures: Overall rate of directly related septic complications and wound infection rates.[13]
Study 3: Phthalylsulfathiazole with or without Metronidazole
-
Objective: To assess the impact of adding oral metronidazole to phthalylsulfathiazole for bowel preparation.[11]
-
Study Design: Preliminary results of a comparative study.[11]
-
Patient Population: Patients undergoing bowel surgery.
-
Treatment Groups:
-
Outcome Measures: Incidence of postoperative infection.[11]
subgraph "cluster_Pre" { label="Pre-Surgical Phase"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_Post" { label="Surgical & Post-Surgical Phase"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
AntibioticAdmin -> Surgery [lhead="cluster_Post", ltail="cluster_Pre", minlen=2]; Surgery -> PostOpMonitoring; }
Caption: Generalized workflow for a comparative bowel preparation study.
Adverse Effects
Both classes of drugs have distinct side effect profiles.
Sulfonamides (Succinylsulfathiazole and Phthalylsulfathiazole):
-
Rare but Serious: Vitamin B deficiency, agranulocytosis, aplastic anemia.[2][15] Due to the potential for hypersensitivity, they should be avoided in patients with a known sulfa allergy.
Neomycin:
-
Common: Nausea, vomiting, diarrhea.[10]
-
Serious (rare with oral administration due to poor absorption):
-
Contraindications: Should not be used in patients with an intestinal obstruction or a history of hypersensitivity to aminoglycosides.[6][10]
Conclusion
The available evidence, though in some cases dated, suggests that both poorly absorbed sulfonamides and neomycin are effective in reducing the bacterial load of the colon preoperatively. Modern clinical practice has largely shifted towards combination therapies, often including neomycin with an agent that covers anaerobic bacteria, such as metronidazole.[12][16] Studies have demonstrated a significant reduction in surgical site infections with these combination regimens.[12][14]
While direct, recent, head-to-head comparisons of single-agent sulfonamides and neomycin are scarce, the data indicates that neomycin-based combinations are well-studied and effective. The choice of agent should be guided by local antimicrobial resistance patterns, patient allergy history, and the specific surgical context. Further research directly comparing modern formulations and regimens of these agents could provide valuable insights for optimizing preoperative bowel preparation protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. Phthalylsulfathiazole - Wikipedia [en.wikipedia.org]
- 3. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]
- 6. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 9. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 10. Use of Neomycin prior to bowel surgery | CUH [cuh.nhs.uk]
- 11. The use of metronidazole in the preparation of the bowel for surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of adding neomycin to metronidazole for bowel preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preoperative oral antibiotics reduce septic complications of colon operations: results of prospective, randomized, double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preoperative oral antibiotic bowel preparation in elective resectional colorectal surgery reduces rates of surgical site infections: a single-centre experience with a cost-effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medindia.net [medindia.net]
- 16. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]
A Comparative Guide to the Validation of Bioassays for Measuring Sulfasuccinamide's Antibacterial Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of bioassays for measuring the antibacterial effect of Sulfasuccinamide. It offers a comparative analysis of common bioassay techniques and alternative methods, supported by experimental protocols and data presentation. This document is intended to assist researchers in selecting and validating appropriate assays for their specific needs in the study of sulfonamide antibiotics.
Introduction to this compound and Antibacterial Bioassays
This compound is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[2][3] By disrupting folic acid synthesis, sulfonamides exhibit a bacteriostatic effect, inhibiting the proliferation of susceptible bacteria.[2]
Bioassays are fundamental tools for determining the potency and efficacy of antibiotics like this compound.[4] These assays measure the biological activity of a substance by its effect on a living organism or a biological system.[4] Validation of these bioassays is critical to ensure the reliability, accuracy, and precision of the results, which is a cornerstone of drug development and quality control.[4]
Comparison of Bioassay Methods for Antibacterial Effect
The antibacterial activity of this compound can be assessed using several well-established bioassay methods. The choice of method often depends on the specific research question, whether a quantitative or qualitative measure is needed, and the throughput requirements. The most common methods include broth dilution, agar dilution, and disk diffusion.
Table 1: Comparison of Common Bioassay Methods for this compound
| Feature | Broth Dilution Method | Agar Dilution Method | Kirby-Bauer (Disk Diffusion) Method |
| Principle | Serial dilution of the antibiotic in a liquid growth medium to determine the minimum inhibitory concentration (MIC).[5] | Serial dilution of the antibiotic incorporated into a solid agar medium to determine the MIC.[6] | Diffusion of the antibiotic from a saturated paper disk on an agar surface, creating a concentration gradient and a zone of inhibition.[7] |
| Primary Output | Quantitative (MIC value in µg/mL).[5] | Quantitative (MIC value in µg/mL).[6] | Qualitative (Susceptible, Intermediate, Resistant) based on the diameter of the zone of inhibition (in mm).[8] |
| Advantages | Provides a precise quantitative measure of susceptibility. Can be adapted for high-throughput screening (microdilution).[9] | Allows for the testing of multiple bacterial strains simultaneously on a single plate.[6] | Simple, low-cost, and widely used for routine susceptibility testing.[9] |
| Disadvantages | Can be labor-intensive for a large number of isolates if not automated.[5] | Can be more time-consuming to prepare the agar plates with different antibiotic concentrations.[5] | Provides qualitative rather than quantitative results. Results can be influenced by factors like agar depth and inoculum density.[9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of bioassay results. Below are the methodologies for the key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[10]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[7]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).[10]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[7]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[7] For sulfonamides, the endpoint is often read as 80% inhibition of growth compared to the positive control.[7]
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.[8]
-
Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create an even lawn of bacteria.[8]
-
Application of Antibiotic Disks: Aseptically place a paper disk impregnated with a standard concentration of this compound onto the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours.[8]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8]
Validation of the Bioassay
To ensure that a bioassay is suitable for its intended purpose, it must be validated. Key validation parameters include linearity, precision, and accuracy.
Table 2: Bioassay Validation Parameters for this compound
| Parameter | Description | Acceptance Criteria (Illustrative) |
| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. For bioassays, this is often assessed by the dose-response curve. | A significant linear regression (r² > 0.98) between the logarithm of the antibiotic concentration and the response (e.g., zone of inhibition diameter).[4] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | Inter-day RSD < 15%, Intra-day RSD < 10%.[4] |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. | Mean recovery between 80% and 120% of the nominal concentration.[4] |
Alternative Methods: A Comparative Perspective
While bioassays are essential for determining biological activity, other analytical methods can provide complementary information, particularly regarding the concentration and purity of the drug substance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique often used in pharmaceutical analysis.
Table 3: Comparison of Bioassay with High-Performance Liquid Chromatography (HPLC)
| Feature | Bioassay (e.g., MIC Determination) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the biological effect of the active substance on a microorganism.[4] | Separates, identifies, and quantifies each component in a mixture based on its physicochemical properties. |
| What is Measured? | Bio-potency or antibacterial activity. | Concentration and purity of the chemical substance. |
| Advantages | Directly measures the desired biological effect. Can detect changes in activity that may not be apparent from chemical analysis alone.[4] | Highly precise, accurate, and specific.[11] Can separate the active drug from its metabolites and degradation products.[11] |
| Disadvantages | Inherently more variable than chemical assays.[11] Can be influenced by experimental conditions and the physiological state of the test organism. | Does not provide information on the biological activity of the substance.[11] An inactive substance may be chemically identical to the active form. |
A study comparing a bioassay with HPLC for the determination of another antibiotic, vancomycin, found a strong correlation between the two methods, though HPLC demonstrated higher precision and accuracy.[2] For clarithromycin, another study highlighted that while HPLC is more precise, a bioassay can be crucial as it measures the total antibacterial activity, including that of active metabolites.[11]
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of sulfonamides.
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Mechanism of Action of Sulfonamides.
References
- 1. Establishment of a protocol for testing antimicrobial activity in southern African macroalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of bioassay, high-performance liquid chromatography, and fluorescence polarization immunoassay for quantitative determination of vancomycin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Sulfasuccinamide: A Review of Available Data in Animal Models
A comprehensive search of scientific literature reveals a significant lack of publicly available data on the comparative pharmacokinetics of Sulfasuccinamide in different animal models. While extensive research exists for other sulfonamide drugs, specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound, including key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), in common laboratory animal models like rats, mice, dogs, or rabbits could not be located.
This scarcity of data prevents the creation of a detailed comparative guide as initially requested. The available literature primarily focuses on the pharmacokinetics of other sulfonamides such as sulfadimidine, sulfamethazine, and sulfanilamide.
Alternative Analysis: Comparative Pharmacokinetics of Sulfadimidine
Given the interest in the pharmacokinetic profiles of sulfonamides, we can provide a comparative analysis for a closely related and well-researched compound, Sulfadimidine , as a representative example. This will illustrate the type of data and analysis that would be presented for this compound, should the data become available.
Below is a sample of how such a comparative guide would be structured, using available data for Sulfadimidine in rabbits and dogs.
Comparative Pharmacokinetic Parameters of Sulfadimidine
The following table summarizes the key pharmacokinetic parameters of Sulfadimidine following intravenous administration in rabbits and dogs.
| Pharmacokinetic Parameter | Rabbit (Normal) | Dog (Normal) |
| Dose (mg/kg) | 200 (IV) | 100 (IV) |
| Cmax (µg/mL) | Not Reported (IV) | Not Reported (IV) |
| Tmax (h) | Not Applicable (IV) | Not Applicable (IV) |
| AUC (µg·h/mL) | Not Reported | Not Reported |
| Elimination Half-life (t½β) (h) | 1.6 ± 1.3 | 16.2 ± 5.7 |
| Volume of Distribution (Vd(area)) (L/kg) | 0.7 ± 0.3 | 0.628 ± 0.251 |
| Total Body Clearance (CL) (L/kg/h) | 0.57 ± 0.24 | 0.0224 ± 0.0048 |
Data presented as mean ± standard deviation. Source:[1][2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized experimental protocols typical for such research.
Animal Models and Drug Administration
Healthy adult New Zealand white rabbits and healthy adult dogs are commonly used as animal models.[1][2] For intravenous studies, a single bolus of the drug, such as Sulfadimidine, is administered, often into a marginal ear vein in rabbits or a cephalic vein in dogs.[1][2] Oral administration studies typically involve administering the drug via gavage.
Blood Sample Collection
Following drug administration, blood samples are collected at predetermined time intervals. For instance, samples might be drawn at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration. The blood is typically collected into heparinized tubes and centrifuged to separate the plasma, which is then stored frozen until analysis.
Analytical Method
The concentration of the sulfonamide and its metabolites in plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3] This involves protein precipitation from the plasma sample, followed by injection of the supernatant into the HPLC system.
Pharmacokinetic Analysis
The plasma concentration-time data for each animal is analyzed using pharmacokinetic software. The data is typically fitted to a compartmental model (e.g., a two-compartment open model for intravenous administration) to calculate the key pharmacokinetic parameters.[1]
Visualizations
Diagrams are essential for illustrating complex processes and relationships in pharmacokinetic studies.
Caption: A typical experimental workflow for a pharmacokinetic study.
Should specific pharmacokinetic data for this compound become available, a similar comprehensive guide can be developed. Researchers are encouraged to publish such data to fill the current knowledge gap.
References
- 1. Pharmacokinetics of sulfadimidine and its N4-acetyl metabolite in healthy and diseased rabbits infected with Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of sulphadimidine in normal and febrile dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatographic analysis of selected sulfonamides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulfasuccinamide and Sulfaguanidine Against Shigella
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two early sulfonamide antibiotics, Sulfasuccinamide and Sulfaguanidine, in their activity against Shigella, the causative agent of bacillary dysentery. Due to the historical context of these compounds, the available data is primarily derived from early to mid-20th-century research. This document synthesizes the available information to offer an objective comparison for academic and research purposes.
Executive Summary
Sulfaguanidine was introduced for the treatment of bacillary dysentery in 1940 and was noted for its poor absorption from the gut, which allowed for high concentrations in the intestines where the Shigella infection is localized[1]. This compound, a related sulfonamide, also saw use in treating enteric infections. Both drugs operate through the same general mechanism of action as other sulfonamides: the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis[2]. This bacteriostatic action hinders the proliferation of the bacteria. While direct, modern head-to-head comparative studies with quantitative data such as MIC50 and MIC90 are not available in the contemporary literature, historical accounts suggest both were utilized in the management of shigellosis before the advent of more effective antibiotics.
Data Presentation: In Vitro and In Vivo Efficacy
Direct comparative in vitro susceptibility data (e.g., MIC50, MIC90) for this compound and Sulfaguanidine against Shigella species are not available in the reviewed literature. Historical studies tended to focus on clinical outcomes rather than standardized in vitro metrics. A 1957 study evaluated the sensitivity of Shigella strains to various sulfonamides, including sulfaguanidine, alongside other antibiotics[3]. Another study from 1943 compared the clinical efficacy of Sulfaguanidine and Succinylsulfathiazole (a compound closely related to this compound) in the treatment of acute bacillary dysentery caused by Shigella flexneri[1]. The findings of these early clinical studies are summarized below.
| Parameter | This compound (inferred from related compounds) | Sulfaguanidine | Reference |
| Clinical Efficacy | Utilized for enteric infections, with a related compound (Succinylsulfathiazole) showing clinical utility in bacillary dysentery. | Demonstrated efficacy in the treatment of acute bacillary dysentery and for carriers of the infection.[1][4] | [1] |
| Absorption | Designed for poor absorption to concentrate in the gastrointestinal tract. | Poorly absorbed from the gut, leading to high concentrations in the intestines.[1] | [1] |
| Primary Indication | Enteric infections. | Bacillary dysentery and other enteric infections.[1][2][4] | [1][2][4] |
It is important to note that with the rise of antibiotic resistance, the efficacy of sulfonamides against Shigella has significantly decreased over time.
Mechanism of Action
Both this compound and Sulfaguanidine are sulfonamides and act as competitive antagonists of para-aminobenzoic acid (PABA). Bacteria, including Shigella, utilize PABA for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the synthesis of purines, thymidine, and ultimately DNA. By inhibiting the enzyme dihydropteroate synthetase, these sulfonamides block this pathway, leading to a bacteriostatic effect that halts bacterial growth and replication.[2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.
Experimental Protocols
Detailed experimental protocols from the historical studies are not available. However, a standard, contemporary protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Shigella is provided below for reference.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Bacterial Isolate Preparation:
-
Culture a pure isolate of Shigella spp. on a suitable agar medium (e.g., MacConkey agar or Xylose Lysine Deoxycholate (XLD) agar) and incubate at 37°C for 18-24 hours.
-
Select several colonies to prepare a bacterial suspension in sterile saline or Mueller-Hinton broth (MHB) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antimicrobial Agent Preparation:
-
Prepare a stock solution of the sulfonamide (this compound or Sulfaguanidine) in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Visualizations
Diagram: Sulfonamide Mechanism of Action
Caption: Mechanism of action of this compound and Sulfaguanidine against Shigella.
Diagram: Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Sulfaguanidine - Wikipedia [en.wikipedia.org]
- 2. What is Sulfaguanidine used for? [synapse.patsnap.com]
- 3. [Sensitivity of Shigella & alkalescens-dispar strains to sulfonamides (sulfathiazole, sulfaguanidine) & antibiotics (aureomycin, chloromycetin, streptomycin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Guide to Assessing the Synergistic Effects of Sulfasuccinamide with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide will detail the methodologies for key in vitro synergy tests, provide templates for data presentation, and illustrate relevant biological pathways and experimental workflows.
Mechanism of Action: Sulfonamides
Sulfonamides, including Sulfasuccinamide, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid in bacteria, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[3][4] By mimicking the structure of PABA, sulfonamides block this pathway. The resulting folic acid deficiency inhibits the synthesis of nucleotides (the building blocks of DNA and RNA) and essential amino acids, ultimately arresting bacterial growth and replication.[3] This mechanism is selectively toxic to bacteria because human cells do not synthesize their own folic acid, instead obtaining it from their diet.[3][4]
Caption: Bacterial Folic Acid Synthesis Pathway and Antibiotic Inhibition.
Potential Synergistic Partners for Sulfonamides
While data for this compound is unavailable, other sulfonamides have well-documented synergistic relationships. These provide a logical starting point for investigation.
-
Trimethoprim: This is the most classic example of synergy with sulfonamides.[4][5][6][7] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the step immediately following the one blocked by sulfonamides in the folic acid synthesis pathway.[4][6] This sequential blockade is highly effective and can be bactericidal, whereas each agent alone is typically bacteriostatic.[4][8]
-
Polymyxins: In vitro studies have demonstrated synergy between sulfonamides and polymyxins (like colistin and polymyxin B) against various bacteria, including Proteus species.[9][10] While the exact mechanism is not fully elucidated, it is hypothesized to involve mechanisms other than just alterations to the cell wall, as the effect is observed even in bacterial L-forms which lack a cell wall.[11]
Experimental Protocols for Synergy Testing
To quantitatively assess the interaction between this compound and another antibiotic, the following in vitro methods are standard.
Checkerboard Assay
The checkerboard assay is a robust method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
Methodology:
-
Preparation of Antibiotics: Prepare stock solutions of this compound (Drug A) and the test antibiotic (Drug B) at concentrations significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics.
-
Serially dilute Drug A (e.g., 2-fold dilutions) along the x-axis (columns).
-
Serially dilute Drug B (e.g., 2-fold dilutions) along the y-axis (rows).
-
The plate should include wells with each drug alone (to determine individual MICs) and a growth control well with no antibiotics.
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension (typically ~5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Data Collection: After incubation, determine the MIC of each drug alone and the MIC of each drug in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
This method assesses the bactericidal or bacteriostatic effect of antibiotic combinations over time.
Methodology:
-
Preparation: Prepare flasks containing broth with antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. Also include a growth control flask without antibiotics.
-
Inoculation: Inoculate each flask with a standardized starting inoculum (e.g., ~5 x 10^5 to 1 x 10^6 CFU/mL).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw aliquots from each flask.
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition.
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change (increase or decrease) in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound and Antibiotic X against [Bacterial Strain]
| Antibiotic(s) | MIC (µg/mL) | FIC | FICI | Interpretation |
| This compound (A) | Value | - | - | - |
| Antibiotic X (B) | Value | - | - | - |
| Combination (A+B) | A: ValueB: Value | A: ValueB: Value | Value | Synergy/Additive/Indifference/Antagonism |
Table 2: Time-Kill Analysis Results for this compound and Antibiotic X against [Bacterial Strain]
| Antibiotic Condition | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Change in Log10 CFU/mL | Interpretation |
| Growth Control | Value | Value | Value | - |
| This compound (at x MIC) | Value | Value | Value | Bacteriostatic/Bactericidal |
| Antibiotic X (at y MIC) | Value | Value | Value | Bacteriostatic/Bactericidal |
| Combination (A+B) | Value | Value | Value | Synergy/Indifference/Antagonism |
Mandatory Visualizations
Caption: Experimental Workflow for Assessing Antibiotic Synergy.
References
- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulfaguanidine? [synapse.patsnap.com]
- 4. publications.aap.org [publications.aap.org]
- 5. Mechanism for synergism between sulphonamides and trimethoprim clarified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The antimicrobial activities of trimethoprim and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNERGISM BETWEEN SULPHONAMIDE DRUGS AND ANTIBIOTICS OF THE POLYMYXIN GROUP AGAINST PROTEUS SP. IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergism of polymyxin and sulfonamides in L-forms of Staphylococcus aureus and Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Quantitative Assays for Sulfasuccinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies applicable to the quantitative determination of Sulfasuccinamide. While specific inter-laboratory validation data for this compound is not publicly available, this document synthesizes validation parameters from studies on structurally related sulfonamides, offering a predictive overview of expected performance for commonly employed analytical techniques. The data presented is crucial for researchers and drug development professionals in selecting and validating appropriate analytical methods for quality control and regulatory compliance.
Comparative Analysis of Analytical Methods
The quantitative analysis of sulfonamides, including this compound, is predominantly carried out using High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and spectrophotometric methods. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of different analytical methods as reported in validation studies for various sulfonamides.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC offers high selectivity and sensitivity for the determination of sulfonamides in diverse matrices.[1] The validation parameters for several HPLC methods are presented below.
| Parameter | Method 1: HPLC-UV in Seawater[2] | Method 2: HPLC-DAD in Bovine Milk[3] | Method 3: HPLC-UV in Meat[4] | Method 4: HPLC-DAD in Whole Egg[5] |
| Linearity (R²) | > 0.995 | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 76.7–115.4% | 80.7–101.3% | 66.3–71.5% | 92.0–113.7% |
| Precision (RSD) | < 5% | < 5.9% (Repeatability) | Not Specified | < 10% |
| Limit of Detection (LOD) | 167 ng L⁻¹ | 3.0–12.3 µg/kg | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 500 ng L⁻¹ | 10–43 µg/kg | 3–14 ppb (µg/kg) | Not Specified |
Spectrophotometric Methods
Spectrophotometric methods provide a simpler and more cost-effective alternative for the quantification of sulfonamides, particularly in pharmaceutical formulations.[6]
| Parameter | Method: Spectrophotometry for N-hydroxysulfosuccinimide (a related compound)[7] |
| Wavelength (λmax) | 268 nm |
| pH Range for Analysis | 6.0 - 8.0 |
| Application | Determination of concentration and purity of active esters |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical assays. Below are representative protocols for the types of methods compared in this guide.
HPLC Method for Sulfonamide Residues in Bovine Milk
This method is suitable for the determination of various sulfonamide residues in a complex biological matrix.[3]
-
Sample Preparation:
-
Deproteinisation of the milk sample.
-
Solid-Phase Extraction (SPE) clean-up of the antibiotic residues.
-
-
Chromatographic Conditions:
-
Validation:
Spectrophotometric Method for N-hydroxysulfosuccinimide Esters
This method is designed for the analysis of a chromophoric sulfonamide-related compound.[7]
-
Principle:
-
Procedure:
-
Prepare solutions of the sample in a suitable buffer (pH 6.0-8.0).
-
Measure the absorbance at 268 nm using a UV-Vis spectrophotometer.
-
Determine the concentration based on the molar extinction coefficient, which varies non-linearly with pH.[7]
-
-
Applications:
Visualizing the Inter-Laboratory Validation Workflow
An inter-laboratory validation study, also known as a collaborative study, is essential to establish the robustness and reproducibility of an analytical method. The following diagram illustrates the typical workflow of such a study.
Caption: Workflow for an Inter-laboratory Validation Study.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 10 sulfonamide residues in meat samples by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF TEN SULFONAMIDE RESIDUES IN WHOLE EGG ACCORDING TO 2002/657/EC | Semantic Scholar [semanticscholar.org]
- 6. moss.uomosul.edu.iq [moss.uomosul.edu.iq]
- 7. Spectrophotometric method for the quantitative assay of N-hydroxysulfosuccinimide esters including extinction coefficients and reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Sulfasuccinamide
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents like Sulfasuccinamide is a critical aspect of laboratory operations. Adherence to proper disposal protocols minimizes health risks, prevents environmental contamination, and ensures regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a sulfonamide antibiotic.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and handle the compound with appropriate safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[1]
-
Skin Protection: A laboratory coat and long-sleeved clothing are necessary to minimize skin exposure.[1]
-
Respiratory Protection: Handle this compound waste within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1] Improper disposal, such as flushing down the drain, can contribute to antibiotic resistance and environmental contamination.[2][3]
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment, in a dedicated and clearly labeled hazardous waste container.[1]
-
It is crucial to segregate chemical wastes. Do not mix this compound waste with other waste streams unless approved by your institution's environmental health and safety (EHS) office.[1][4]
-
-
Container Selection and Management:
-
Use a compatible, sealable container for waste collection. For solid waste, a clearly labeled, sealable plastic bag or a lined container is suitable. Liquid waste should be stored in a tightly sealed, compatible container.[1]
-
Ensure the container is in good condition, with no cracks, rust, or leaks.[5]
-
-
Labeling:
-
Storage:
-
Disposal:
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][6]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[4][6]
-
After triple-rinsing, the container can typically be disposed of as regular trash, with all chemical labels defaced or removed.[6]
-
Summary of Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Solid this compound Waste (unused product, contaminated solids) | Sealable, compatible container | "Hazardous Waste: this compound" with hazard details | Licensed hazardous waste facility (incineration recommended)[1] |
| Liquid this compound Waste (solutions, rinsates) | Tightly sealed, compatible container | "Hazardous Waste: this compound" with hazard details | Licensed hazardous waste facility (incineration recommended)[1] |
| Empty this compound Containers | N/A | Deface original labels after cleaning | Triple-rinse with appropriate solvent, collect rinsate as hazardous waste, then dispose of container as regular trash.[4][6] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. SIDP - Antibiotic Disposal [sidp.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. louisville.edu [louisville.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. washinhcf.org [washinhcf.org]
Essential Safety and Operational Guidance for Handling Sulfasuccinamide
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling Sulfasuccinamide, based on general guidelines for handling powdered chemicals that may cause skin and eye irritation.[1][2][3]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for operations with a higher risk of splashing or dust generation. | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Gloves should be inspected for integrity before use. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | Engineering controls like a fume hood are the preferred method of exposure control. |
| Hands | Protective gloves. | Wash hands thoroughly after handling.[1][2][4] |
Hazard Mitigation and Handling
Proper handling procedures are essential to prevent contamination and accidental exposure.
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood for procedures that may generate dust or aerosols.
-
Ensure safety showers and eyewash stations are readily accessible.[3]
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing immediately.[1]
Spill and Disposal Procedures
In the event of a spill and for routine disposal, the following procedures should be followed.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Absorb: Use an inert absorbent material for liquid spills.
-
Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[2]
-
Do not pour down the drain or dispose of in general trash.[6][7]
-
All waste containers must be clearly labeled with the contents and associated hazards.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. bostick-sullivan.com [bostick-sullivan.com]
- 6. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
